T-2307
Description
Properties
CAS No. |
873546-38-4 |
|---|---|
Molecular Formula |
C25H48Cl3N5O7 |
Molecular Weight |
637.0 g/mol |
IUPAC Name |
4-[3-[1-[3-(4-carbamimidoylphenoxy)propyl]piperidin-4-yl]propoxy]benzenecarboximidamide;pentahydrate;trihydrochloride |
InChI |
InChI=1S/C25H35N5O2.3ClH.5H2O/c26-24(27)20-4-8-22(9-5-20)31-17-1-3-19-12-15-30(16-13-19)14-2-18-32-23-10-6-21(7-11-23)25(28)29;;;;;;;;/h4-11,19H,1-3,12-18H2,(H3,26,27)(H3,28,29);3*1H;5*1H2 |
InChI Key |
DIOMKOCDIBAKRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCCOC2=CC=C(C=C2)C(=N)N)CCCOC3=CC=C(C=C3)C(=N)N.O.O.O.O.O.Cl.Cl.Cl |
Other CAS No. |
873546-38-4 |
Synonyms |
T-2307 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of T-2307 on Fungal Mitochondria
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent demonstrating potent, broad-spectrum activity against a range of clinically significant fungal pathogens, including species resistant to existing therapies.[1][2][3][4] Its unique mechanism of action, which selectively targets fungal mitochondria, positions it as a promising candidate in the ongoing search for new antifungal drugs.[5][6] This technical guide provides a comprehensive overview of the core mechanism by which this compound exerts its antifungal effects, focusing on its interaction with the fungal mitochondrial electron transport chain, the subsequent impact on mitochondrial membrane potential, and the consequential disruption of cellular energy production. Detailed experimental protocols and quantitative data are presented to provide a thorough resource for researchers in the field.
Core Mechanism of Action: Targeting the Fungal Powerhouse
This compound's primary mode of action is the disruption of mitochondrial function in fungal cells.[2][5][6] This process can be delineated into a series of sequential events, beginning with the drug's entry into the fungal cell and culminating in the inhibition of cellular growth.
Cellular Uptake
This compound is actively transported into fungal cells, such as Candida albicans, via a high-affinity spermine and spermidine carrier regulated by Agp2.[1][7] This specific uptake mechanism contributes to the selective accumulation of the drug within fungal cells, a key factor in its favorable safety profile.[5][7]
Inhibition of the Electron Transport Chain
Once inside the fungal cell, this compound targets the mitochondrial electron transport chain (ETC), a critical pathway for cellular respiration and ATP production. Specifically, this compound inhibits the activity of Complex III (ubiquinol-cytochrome c reductase) and Complex IV (cytochrome c oxidase) .[1][8][9] This inhibition disrupts the normal flow of electrons, a process essential for generating the proton gradient across the inner mitochondrial membrane.[7][8]
dot
References
- 1. Isolation of Mitochondria from Saccharomyces cerevisiae | Springer Nature Experiments [experiments.springernature.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem-agilent.com [chem-agilent.com]
- 6. Isolation of yeast mitochondria by differential centrifugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purification of Mitochondria from Yeast Cells [jove.com]
- 8. wklab.org [wklab.org]
- 9. google.com [google.com]
Early Research on the Antifungal Properties of T-2307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early research conducted on the novel antifungal agent T-2307. The document focuses on its core antifungal properties, mechanism of action, and preclinical efficacy, presenting quantitative data in a structured format, detailing experimental protocols, and visualizing key concepts.
Introduction
This compound, a novel arylamidine compound, has emerged as a promising candidate in the fight against invasive fungal infections.[1][2][3][4][5][6] Early research has demonstrated its potent and broad-spectrum antifungal activity against a wide range of clinically significant pathogens, including species of Candida, Cryptococcus, and Aspergillus.[2][3][4][5][6][7] Notably, this compound exhibits efficacy against strains resistant to existing antifungal drugs, such as azole- and echinocandin-resistant Candida species.[8][9] Developed by Toyama Chemical Co., Ltd., this compound has a unique mechanism of action that differentiates it from other antifungal classes.[1][3] This guide synthesizes the foundational preclinical data that underscore the potential of this compound as a future therapeutic agent.
Mechanism of Action
This compound's primary antifungal effect stems from its ability to selectively disrupt mitochondrial function in fungal cells.[1][3][5][10] The compound is actively transported into yeast cells via a specific polyamine transporter.[11][12] Once inside, it targets the mitochondrial respiratory chain, leading to a collapse of the mitochondrial membrane potential.[3][5][8][9][10][13] This disruption of mitochondrial function results in a depletion of intracellular ATP, ultimately inhibiting fungal growth.[12] Studies have shown that this compound has a high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable safety profile.[3][5][8][9][10][11] Specifically, this compound has been shown to inhibit respiratory chain complexes III and IV in yeast mitochondria.[11][12]
Quantitative Data: In Vitro Antifungal Activity
The in vitro potency of this compound has been evaluated against a broad range of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from early studies.
Table 1: In Vitro Activity of this compound and Comparator Antifungals against Various Fungal Species
| Fungal Species | This compound MIC Range (μg/mL) | Fluconazole MIC Range (μg/mL) | Voriconazole MIC Range (μg/mL) | Micafungin MIC Range (μg/mL) | Amphotericin B MIC Range (μg/mL) |
| Candida species | 0.00025 - 0.0078 | - | - | - | - |
| Cryptococcus neoformans | 0.0039 - 0.0625 | - | - | - | - |
| Aspergillus species | 0.0156 - 4 | - | - | - | - |
| Malassezia furfur | 0.0039 | >64 | 0.0625 | >16 | 0.5 |
| Fusarium solani | 0.125 | >64 | 16 | >16 | 2 |
| Data sourced from multiple studies.[2][4][6] |
Table 2: In Vitro Activity of this compound against Fluconazole-Resistant Candida albicans
| Strain Type | This compound MIC Range (μg/mL) |
| Fluconazole-Resistant C. albicans | 0.0005 - 0.001 |
| Fluconazole-Susceptible-Dose-Dependent C. albicans | 0.0005 - 0.001 |
| This data indicates no cross-resistance with fluconazole.[2][6] |
Table 3: In Vitro Activity of this compound against Cryptococcus gattii
| Metric | This compound (mg/L) |
| MIC Range | 0.0078 - 0.0625 |
| MIC50 | 0.0313 |
| MIC90 | 0.0625 |
| Geometric Mean MIC | 0.0394 |
| Data from a study on 15 clinical isolates.[1] |
Quantitative Data: In Vivo Efficacy
Preclinical in vivo studies in murine models of disseminated fungal infections have demonstrated the potent therapeutic effect of this compound.
Table 4: In Vivo Efficacy of this compound in Murine Models of Disseminated Mycoses
| Infection Model | 50% Effective Dose (ED50) of this compound (mg/kg/dose) |
| Disseminated Candidiasis (C. albicans) | 0.00755 |
| Disseminated Cryptococcosis (C. neoformans) | 0.117 |
| Disseminated Aspergillosis (A. fumigatus) | 0.391 |
| This compound was found to be considerably more active than micafungin and amphotericin B against candidiasis and more active than amphotericin B against cryptococcosis.[2][4][6] |
Table 5: Survival Rates in a Murine Model of Systemic Cryptococcosis (C. neoformans)
| This compound Dose (mg/kg, once daily) | Survival Rate |
| 0.1 | 60% |
| 0.3 | 70% |
| 1 | 100% |
| This study demonstrated a dose-dependent improvement in survival.[8][13] |
Experimental Protocols
The following section details the methodologies employed in the early research to determine the antifungal properties of this compound.
In Vitro Susceptibility Testing
-
Methodology: Broth microdilution testing was performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) documents M27-A2 for yeasts and M38-A for filamentous fungi.[6]
-
Medium: RPMI 1640 medium buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS) buffer was used for most organisms.[6]
-
Inoculum Preparation: Fungal inocula were prepared to achieve a final concentration as specified by the respective CLSI guidelines.
-
Incubation: Microtiter plates were incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours for yeasts).
-
Endpoint Determination: The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth compared to the growth control. For some fungi like Candida glabrata, a "trailing effect" (partial growth inhibition at concentrations above the MIC) was noted.[8][14][15] This was sometimes addressed by modifying the glucose concentration in the medium or using a colorimetric indicator like Alamar blue for easier endpoint determination.[14][15]
References
- 1. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
T-2307: A Technical Guide to a Novel Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2307 is a novel arylamidine antifungal agent with potent, broad-spectrum activity against a wide range of clinically significant fungal pathogens.[1][2][3][4] Its unique mechanism of action, which involves the disruption of the fungal mitochondrial membrane potential, sets it apart from existing antifungal drug classes.[2][5][6] This document provides a comprehensive technical overview of this compound, including its chemical structure and properties, mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Chemical Structure and Properties
This compound, chemically known as 4-{3-[1-(3-{4-[amino(imino)methyl]phenoxy}propyl)piperidin-4-yl]propoxy}benzamide, is an aromatic diamidine compound.[5][6] The chemical structure of this compound is depicted in Figure 1.
Figure 1: Chemical Structure of this compound
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Investigational Antifungal Agent T-2307
Audience: Researchers, scientists, and drug development professionals.
Abstract: T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent currently in clinical development. It possesses a unique mechanism of action, targeting fungal mitochondria and exhibiting potent broad-spectrum activity against a wide range of clinically significant pathogens, including drug-resistant strains. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data from in vitro and in vivo studies, and the methodologies of key experiments.
Core Mechanism of Action
This compound is a next-generation arylamidine that demonstrates a highly selective and potent fungicidal effect by disrupting mitochondrial function.[1][2] Unlike conventional antifungals, its primary target is the fungal mitochondrial membrane.[3] The mechanism involves a multi-step process that leads to a rapid collapse of mitochondrial membrane potential (MMP), cessation of ATP production, and subsequent cell death.[4][5]
The key steps are as follows:
-
Selective Uptake: this compound is actively transported into the fungal cell via high-affinity polyamine transporters (e.g., for spermine and spermidine).[4][5] This leads to a significant accumulation within the fungal cytoplasm, with concentrations reaching over 3,000 to 5,000 times that of the extracellular medium.[3][5]
-
Mitochondrial Targeting: Once inside the cell, this compound targets the mitochondria.[5]
-
Disruption of Membrane Potential: The compound directly causes the collapse of the mitochondrial membrane potential.[1][6] This effect is highly selective for fungal mitochondria; concentrations required to disrupt the MMP in yeast are significantly lower than those needed to affect mammalian mitochondria.[1][3] For instance, this compound collapsed the MMP in isolated S. cerevisiae mitochondria at 20-30 µM but had no effect on isolated rat liver mitochondria at concentrations up to 10 mM, demonstrating a selectivity of over 500-fold.[2][4][6]
-
Inhibition of Respiratory Chain: The collapse of the MMP is associated with the inhibition of mitochondrial respiratory chain complexes, specifically Complexes III and IV.[4]
-
ATP Depletion and Cell Death: The disruption of the respiratory chain halts ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death.[4][5]
Preclinical Data
This compound has demonstrated potent in vitro and in vivo activity against a broad spectrum of fungal pathogens.
In Vitro Activity
The drug exhibits very low Minimum Inhibitory Concentrations (MICs) against yeasts and molds, including species resistant to standard-of-care agents like fluconazole and echinocandins.[7][8][9]
| Fungal Species | MIC Range (µg/mL) | Key Findings |
| Candida species | 0.00025 - 0.0078 | Potent activity against C. albicans, C. glabrata, and emerging pathogens like C. auris.[2][7] |
| Fluconazole-Resistant C. albicans | 0.0005 - 0.001 | No cross-resistance observed with azole-resistant strains.[9] |
| Echinocandin-Resistant Candida | 0.008 - 0.0135 (GM) | Activity is maintained against isolates with Fks mutations.[8] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | Potent activity observed.[7][9] |
| Cryptococcus gattii | 0.0078 - 0.0625 | Maintained potent activity against this species.[10] |
| Aspergillus species | 0.0156 - 4 | Activity noted against A. fumigatus and other species.[7][8] |
GM: Geometric Mean
In Vivo Efficacy
Animal models of disseminated fungal infections have confirmed the potent activity of this compound, showing significant improvements in survival and reduction in fungal burden at low doses.[7][8]
| Infection Model (Mouse) | Pathogen | This compound ED₅₀ (mg/kg) | Comparator ED₅₀ (mg/kg) |
| Disseminated Candidiasis | C. albicans | 0.00755 | Micafungin: 0.128Amphotericin B: 0.0466 |
| Disseminated Cryptococcosis | C. neoformans | 0.117 | Amphotericin B: >1 |
| Disseminated Aspergillosis | A. fumigatus | 0.391 | Micafungin: 0.150Amphotericin B: 0.283 |
ED₅₀: 50% Effective Dose required to prevent mortality.[7][8][9]
In a murine model of disseminated candidiasis caused by C. glabrata, this compound at a dose of 0.05 mg/kg/day significantly reduced the fungal viable count in the kidneys.[11] Similarly, in a model of pulmonary cryptococcosis from C. gattii, a 2 mg/kg/day dose of this compound significantly reduced the fungal burden in both the lungs and brain.[8][10]
Detailed Experimental Protocols
The following sections describe the general methodologies used in the preclinical evaluation of this compound.
In Vitro Antifungal Susceptibility Testing
In vitro activity is typically determined using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts, M38 for molds).[12]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar). Colonies are suspended in sterile saline, and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: this compound is serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) in a 96-well microtiter plate.
-
Incubation: The prepared fungal inoculum is added to each well. Plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The MIC is determined as the lowest drug concentration showing prominent inhibition of growth compared to the drug-free control well. For some species like C. glabrata, a "trailing effect" (partial inhibition over a range of concentrations) has been noted, requiring careful endpoint reading at 24 hours or the use of modified media.[11]
Murine Model of Disseminated Fungal Infection
This protocol outlines a common workflow for assessing the in vivo efficacy of this compound.[9]
-
Animal Model: Immunocompetent or immunosuppressed (e.g., neutropenic, induced by cyclophosphamide) mice (e.g., ICR strain) are used.[9][13][14]
-
Infection: Mice are infected via intravenous (lateral tail vein) injection of a suspension of the fungal pathogen (e.g., 1 x 10⁴ to 1 x 10⁵ CFU/mouse).[9]
-
Treatment: Treatment with this compound or a comparator drug begins shortly after infection (e.g., 2 hours post-infection). The drug is typically administered subcutaneously once daily for a set period (e.g., 7 days).[9]
-
Efficacy Assessment:
-
Survival Study: A cohort of animals is monitored for a defined period (e.g., 14-28 days), and survival rates are recorded to calculate the ED₅₀.
-
Fungal Burden Study: A separate cohort is euthanized at a specific time point (e.g., 24 hours after the final dose). Organs (kidneys, lungs, brain) are harvested, homogenized, and plated on agar to determine the fungal burden (CFU/gram of tissue).[11]
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Fungal burden data are compared between treated and control groups using statistical tests like the Dunnett multiple-comparison test.[11]
Clinical Development Status
This compound (as ATI-2307) has successfully completed Phase I clinical trials, and as of recent reports, is undergoing Phase II development.[8][15] While detailed data from human studies are not yet widely published, the agent's novel mechanism, potent preclinical activity, and high selectivity for fungal targets position it as a promising candidate for treating severe and drug-resistant invasive fungal infections.[2][15]
References
- 1. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. The Antifungal and Anti-Pneumocystis Activities of the Novel Compound A3IS (Mycosinate) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JCI Insight - Toward a humanized mouse model of Pneumocystis pneumonia [insight.jci.org]
- 14. Pneumocystis Pneumonia: Pitfalls and Hindrances to Establishing a Reliable Animal Model [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
T-2307: A Deep Dive into its Selective Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
T-2307, an investigational arylamidine antifungal agent, has demonstrated significant promise in combating a wide range of fungal pathogens, including strains resistant to existing therapies.[1][2] This technical guide explores the core mechanism behind this compound's selective activity against fungal cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its mode of action.
Core Mechanism of Action: Selective Disruption of Fungal Mitochondria
The primary mechanism underpinning the antifungal efficacy of this compound is its ability to selectively disrupt the mitochondrial function in fungal cells, leading to a collapse of the mitochondrial membrane potential (MMP).[1][3] This targeted action results in a significant depletion of intracellular ATP, ultimately inhibiting fungal growth.[3]
The selectivity of this compound for fungal cells over mammalian cells is a key attribute. This specificity is achieved through a two-fold mechanism:
-
Targeted Uptake: this compound is actively transported into yeast cells by a specific polyamine transporter system, leading to a substantial intracellular concentration of the drug—reportedly over 3,000-fold higher than the extracellular medium in Candida albicans.[3][4] This transporter is not prominent in mammalian cells.[5]
-
Differential Mitochondrial Sensitivity: this compound exhibits a greater inhibitory effect on fungal mitochondrial respiratory chain complexes, specifically complexes III and IV, compared to their mammalian counterparts.[4][6] Studies have shown that this compound has little to no effect on the mitochondrial function of isolated rat liver mitochondria.[3][7]
Quantitative Data: In Vitro and In Vivo Efficacy
The potent and broad-spectrum activity of this compound has been demonstrated against a variety of clinically significant fungal species. The following tables summarize the in vitro susceptibility and in vivo efficacy of this compound.
Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Species | MIC Range (μg/mL) | Reference(s) |
| Candida species | 0.00025 - 0.0078 | [8][9] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | [8][9] |
| Aspergillus species | 0.0156 - 4 | [8][9] |
| Echinocandin-Resistant Candida albicans | Potent in vitro activity | [10] |
| Azole- and Echinocandin-Resistant Candida species | Active | [1] |
| Candida auris | Active | [1] |
Note: MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 2: In Vivo Efficacy of this compound in Murine Models of Fungal Infections
| Infection Model | 50% Effective Dose (ED₅₀) (mg/kg) | Reference(s) |
| Disseminated Candidiasis | 0.00755 | [8] |
| Disseminated Cryptococcosis | 0.117 | [8] |
| Disseminated Aspergillosis | 0.391 | [8] |
Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic response in 50% of the population that takes it.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selective antifungal activity of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution methods outlined by the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a fungal isolate.
Materials:
-
This compound stock solution
-
Fungal isolates
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.
-
Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well plate.
-
Add the fungal inoculum to each well, including a growth control (no drug) and a sterility control (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength. The MIC is the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control. A trailing effect, which is the partial inhibition of growth over a range of concentrations above the MIC, has been noted for some species like Candida glabrata.[1][11]
Protocol 2: Assessment of Mitochondrial Membrane Potential (MMP)
This protocol utilizes a fluorescent dye to assess the impact of this compound on the MMP of fungal cells.
Objective: To determine if this compound disrupts the mitochondrial membrane potential in fungal cells.
Materials:
-
Fungal cells
-
This compound
-
MitoTracker Red CMXRos or a similar potentiometric fluorescent dye
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture fungal cells to the mid-logarithmic phase.
-
Treat the cells with various concentrations of this compound for a specified duration. A positive control for MMP collapse, such as the protonophore CCCP, should be included.
-
Incubate the treated and untreated cells with the MitoTracker dye. The dye accumulates in active mitochondria with an intact membrane potential.
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence of the cells using a fluorescence microscope or a flow cytometer. A decrease in fluorescence intensity in this compound-treated cells compared to untreated cells indicates a collapse of the MMP.[7]
Protocol 3: Measurement of Intracellular ATP Levels
This protocol quantifies the effect of this compound on cellular energy production.
Objective: To measure the intracellular ATP concentration in fungal cells following treatment with this compound.
Materials:
-
Fungal cells
-
This compound
-
ATP bioluminescence assay kit
Procedure:
-
Grow fungal cells to the desired density.
-
Expose the cells to different concentrations of this compound for a defined period.
-
Lyse the fungal cells to release the intracellular ATP.
-
Use a commercial ATP bioluminescence assay kit, which utilizes the luciferin-luciferase reaction, to measure the ATP concentration.
-
Measure the luminescence using a luminometer. A dose-dependent decrease in luminescence in the this compound-treated samples compared to the control indicates a reduction in intracellular ATP levels.[3]
Visualizing the Mechanism and Workflow
The following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound's action and a typical experimental workflow.
Caption: Mechanism of this compound's selective antifungal activity.
Caption: Workflow for assessing the selective activity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.asm.org [journals.asm.org]
- 11. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
T-2307: An In-Depth Technical Guide to its Initial In Vitro Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro spectrum of activity of T-2307, a novel arylamidine antifungal agent. This compound has demonstrated potent and broad-spectrum activity against a range of clinically significant fungal pathogens, including species resistant to existing antifungal drugs.[1][2] This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanism of action and experimental workflows.
In Vitro Antifungal Activity of this compound
This compound exhibits potent in vitro activity against a wide variety of yeasts and molds. Its efficacy has been demonstrated against several species of Candida, Cryptococcus, and Aspergillus.[2][3]
Table 1: In Vitro Activity of this compound Against Candida Species
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Candida species | 0.00025 - 0.0078 | [2][4] | ||
| Candida albicans (including fluconazole-resistant strains) | 0.0005 - 0.001 | [3] |
Table 2: In Vitro Activity of this compound Against Cryptococcus Species
| Organism (Number of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Geometric Mean MIC (µg/mL) | Reference |
| Cryptococcus neoformans | 0.0039 - 0.0625 | [2][4] | |||
| Cryptococcus gattii (15) | 0.0078 - 0.0625 | 0.0313 | 0.0625 | 0.0394 | [5] |
Table 3: In Vitro Activity of this compound Against Aspergillus and Other Molds
| Organism (Number of Isolates) | MIC Range (µg/mL) | Reference |
| Aspergillus species | 0.0156 - 4 | [2][4] |
| Fusarium solani | 0.125 | [1] |
| Lichtheimia corymbifera | 0.5 | [1] |
Mechanism of Action
This compound exhibits a novel mechanism of action, selectively targeting fungal mitochondria.[6][7] The drug is actively transported into yeast cells and subsequently disrupts the mitochondrial membrane potential. This leads to a collapse of mitochondrial function, depletion of intracellular ATP, and ultimately, inhibition of fungal growth.[8][9] This selective action on fungal mitochondria contributes to its potent antifungal effect with minimal impact on mammalian cells.[6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
T-2307: A Technical Guide to its Development and Mechanism of Action
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with a unique mechanism of action that distinguishes it from existing classes of antifungals. This technical guide provides a comprehensive overview of the development history, timeline, and detailed mechanism of action of this compound. It includes a compilation of preclinical in vitro and in vivo data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows. While the compound has undergone Phase I clinical trials, detailed results from these studies are not publicly available. This document aims to serve as a critical resource for researchers and professionals in the field of antifungal drug development.
Introduction
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This compound is an investigational antifungal agent that has demonstrated potent activity against a broad spectrum of fungal pathogens, including clinically important species of Candida, Cryptococcus, and Aspergillus.[1][2] Its distinct mechanism, which involves the targeted disruption of fungal mitochondrial function, offers a promising avenue for treating infections that are refractory to current therapies.[3][4] This guide details the developmental journey and the core scientific principles underlying this compound's antifungal activity.
Development History and Timeline
The development of this compound has been marked by a transition between pharmaceutical companies, reflecting the dynamic nature of drug development.
-
Early Development (Pre-2007 - 2019): this compound was originally synthesized and developed by the Japanese pharmaceutical company FUJIFILM Toyama Chemical Co., Ltd.[5] The initial research and preclinical studies were conducted during this period, with some of the earliest public presentations of the compound's activity occurring around 2007.[3] These studies established its broad-spectrum antifungal activity and its novel mechanism of action targeting fungal mitochondria.[3][6] FUJIFILM Toyama Chemical successfully advanced this compound through multiple preclinical studies and completed three Phase I clinical trials, which reportedly demonstrated that the drug was well-tolerated in humans at anticipated therapeutic doses.[7] However, the specific results of these trials have not been made publicly available.[1][8]
-
Acquisition by Appili Therapeutics (2019 - 2022): In November 2019, Appili Therapeutics Inc., a Canadian biopharmaceutical company, acquired the exclusive worldwide rights (excluding Japan) to develop and commercialize this compound, renaming it ATI-2307.[9][7] Appili's strategy was to focus on developing ATI-2307 for the treatment of cryptococcal meningitis and invasive candidiasis.[8] The company initiated activities to support a Phase II clinical trial.[7]
-
Discontinuation and Return of Rights (2022): In a strategic reprioritization of its portfolio, Appili Therapeutics announced in November 2022 that it would discontinue the development of ATI-2307 and return the rights to FUJIFILM Toyama Chemical.[10]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Activity of this compound against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) | Reference(s) |
| Candida species | 0.00025 - 0.0078 | [2] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | [2] |
| Aspergillus species | 0.0156 - 4 | [1][2] |
| Fluconazole-Resistant C. albicans | 0.0005 - 0.001 | [2] |
| Echinocandin-Resistant C. glabrata | Maintained potent activity | [11] |
| Cryptococcus gattii | 0.0078 - 0.0625 | [12] |
Table 2: In Vivo Efficacy of this compound in Murine Models of Fungal Infections
| Infection Model | Fungal Species | Efficacy Endpoint | This compound Dose | Results | Reference(s) |
| Disseminated Candidiasis | C. albicans | 50% Effective Dose (ED₅₀) | 0.00755 mg/kg | Significantly more active than micafungin and amphotericin B | [2] |
| Disseminated Cryptococcosis | C. neoformans | 50% Effective Dose (ED₅₀) | 0.117 mg/kg | More active than amphotericin B | [2] |
| Disseminated Aspergillosis | Aspergillus fumigatus | 50% Effective Dose (ED₅₀) | 0.391 mg/kg | Comparable to micafungin and amphotericin B | [2] |
| Invasive Candidiasis | Echinocandin-Resistant C. glabrata | Fungal Burden in Kidneys | 0.75, 1.5, 3, or 6 mg/kg/day | Significant reduction in fungal burden compared to control | [11] |
| Pulmonary Cryptococcosis | C. gattii | Fungal Burden in Lungs and Brain | 2 mg/kg/day | Significantly reduced viable counts | [1] |
Table 3: In Vivo Efficacy of ATI-2307 in a Rabbit Model of Cryptococcal Meningoencephalitis
| Treatment Group | Dosing Regimen | Key Findings | Reference(s) |
| ATI-2307 (1, 2, or 3 mg/kg) | Daily subcutaneous injection | Reduced yeast burden in cerebrospinal fluid (CSF) and brain tissue compared to controls. | [13][14] |
| ATI-2307 (1 mg/kg) + Fluconazole (80 mg/kg) | Daily subcutaneous (ATI-2307) and oral (Fluconazole) | Reduced CSF fungal burden below the limit of detection. | [13][14] |
| ATI-2307 (2 mg/kg) | 3 daily doses | A large reduction in fungal burden was sustained for one week after cessation of dosing. | [13][14] |
Mechanism of Action
This compound exerts its antifungal effect through a multi-step process that ultimately leads to the collapse of fungal mitochondrial function and subsequent cell death.
Fungal-Specific Uptake
This compound is actively transported into fungal cells via a high-affinity spermine and spermidine carrier system that is regulated by the protein Agp2.[15] This transport mechanism is not prominent in mammalian cells, which contributes to the selective toxicity of this compound for fungi.[9]
Disruption of Mitochondrial Membrane Potential
Once inside the fungal cell, this compound targets the mitochondria. It has been demonstrated to cause a rapid collapse of the mitochondrial membrane potential (ΔΨm).[3][4] This disruption is a critical event, as the mitochondrial membrane potential is essential for ATP synthesis and other vital mitochondrial functions.
Inhibition of the Electron Transport Chain
The collapse of the mitochondrial membrane potential is a consequence of this compound's inhibitory effect on the mitochondrial respiratory chain. Specifically, this compound has been shown to inhibit complexes III and IV of the electron transport chain.[4][15] This inhibition disrupts the flow of electrons, leading to a decrease in proton pumping and a subsequent drop in the membrane potential.
Depletion of Cellular ATP
The inhibition of the electron transport chain and the collapse of the mitochondrial membrane potential directly impact the production of ATP, the primary energy currency of the cell. Studies have shown that treatment with this compound leads to a significant decrease in intracellular ATP levels in fungal cells.[4][15] This energy depletion ultimately results in the cessation of cellular growth and viability.
Experimental Protocols
In Vitro Susceptibility Testing
-
Method: Broth microdilution testing is performed in accordance with the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Media: RPMI 1640 medium buffered with MOPS is commonly used.
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a standardized inoculum is prepared in sterile saline or water and adjusted to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted in the test medium.
-
Incubation: Microtiter plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of growth compared to the drug-free control.
Murine Model of Disseminated Candidiasis
-
Animal Model: Immunocompromised mice (e.g., neutropenic ICR mice) are commonly used. Neutropenia can be induced by intraperitoneal injections of cyclophosphamide.
-
Inoculum Preparation: Candida species are grown in a suitable broth, washed, and resuspended in sterile saline. The inoculum is adjusted to a specific concentration (e.g., 1 x 10⁶ CFU/mL).
-
Infection: Mice are infected via intravenous injection (e.g., through the lateral tail vein) with a standardized inoculum.
-
Treatment: this compound is administered, typically via subcutaneous injection, at various doses starting at a specified time post-infection (e.g., 24 hours). A vehicle control group is included.
-
Endpoint Assessment: The primary endpoint is often the fungal burden in target organs, such as the kidneys. At a predetermined time point (e.g., day 8 post-infection), mice are euthanized, and the kidneys are aseptically removed, homogenized, and plated on a suitable agar medium to determine the number of colony-forming units (CFU) per gram of tissue.
Mitochondrial Membrane Potential Assay
-
Principle: This assay utilizes a fluorescent dye, such as MitoTracker Red CMXRos, that accumulates in mitochondria in a membrane potential-dependent manner. A loss of mitochondrial membrane potential results in a decrease in fluorescence intensity.
-
Cell Preparation: Fungal cells are grown to the mid-logarithmic phase in a suitable medium.
-
Treatment: Cells are incubated with varying concentrations of this compound for a specified period. A known mitochondrial membrane potential uncoupler, such as CCCP (carbonyl cyanide m-chlorophenylhydrazone), is used as a positive control.
-
Staining: The cells are then incubated with the fluorescent dye (e.g., MitoTracker Red CMXRos) in the dark.
-
Analysis: The fluorescence of individual cells is quantified using fluorescence microscopy or flow cytometry. A reduction in fluorescence intensity in this compound-treated cells compared to untreated controls indicates a collapse of the mitochondrial membrane potential.
Visualizations
Signaling Pathway of this compound in Fungal Cells
Caption: Mechanism of action of this compound in fungal cells.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for in vivo efficacy testing of this compound.
Conclusion
This compound is a promising investigational antifungal agent with a well-defined and novel mechanism of action that targets fungal mitochondrial function. Its potent in vitro and in vivo activity against a wide range of fungal pathogens, including drug-resistant strains, underscores its potential clinical utility. While the development of this compound has been paused and its rights returned to FUJIFILM Toyama Chemical, the extensive preclinical data available provide a strong foundation for its potential future development. Further disclosure of the completed Phase I clinical trial data would be invaluable in fully assessing the therapeutic potential of this unique antifungal compound. The information compiled in this technical guide serves as a comprehensive resource for the scientific and drug development communities, highlighting both the achievements in the development of this compound and the remaining knowledge gaps.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unina.it [iris.unina.it]
- 6. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. leede.ca [leede.ca]
- 8. journals.asm.org [journals.asm.org]
- 9. appilitherapeutics.com [appilitherapeutics.com]
- 10. appilitherapeutics.com [appilitherapeutics.com]
- 11. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 605. Efficacy and pharmacokinetics-pharmacodynamics of ATI-2307 in a rabbit model of cryptococcal meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
T-2307 In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the in vitro susceptibility testing of T-2307, a novel arylamidine antifungal agent. This compound exhibits a broad spectrum of activity by selectively disrupting the mitochondrial function in fungal cells.[1][2] Accurate and reproducible susceptibility data are crucial for its continued development and potential clinical application.
Mechanism of Action
This compound is actively transported into fungal cells via a polyamine transporter.[2][3] Once inside, it targets the mitochondrial respiratory chain, specifically inhibiting complexes III and IV.[3][4] This inhibition leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP levels, and ultimately, the cessation of cell growth.[2][3] This targeted action on fungal mitochondria, with little effect on mammalian mitochondrial function, underscores its potential as a selective antifungal agent.[1][2]
Caption: Mechanism of action of this compound in fungal cells.
In Vitro Activity Spectrum
This compound has demonstrated potent activity against a wide range of clinically important fungal pathogens, including species resistant to existing antifungal agents.[5][6][7]
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida species | 0.00025 - 0.0078 | [5][8] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | [5][8] |
| Cryptococcus gattii | 0.0078 - 0.0625 | [6] |
| Aspergillus species | 0.0156 - 4 | [5][6] |
| Fusarium solani | 0.125 | [6] |
| Lichtheimia corymbifera | 0.5 | [6] |
Experimental Protocols
The following protocols are based on the standardized broth microdilution methods established by the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Broth Microdilution Method for Yeasts (e.g., Candida, Cryptococcus)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against yeast isolates.
1. Media Preparation:
-
Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).
-
Sterilize by filtration.
2. Inoculum Preparation:
-
Subculture the yeast isolate onto Sabouraud dextrose agar and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in the RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Drug Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide) and further dilute it in RPMI 1640 medium.
-
Perform serial twofold dilutions of this compound in a 96-well microtiter plate to achieve the desired final concentration range.
4. Incubation:
-
Inoculate the microtiter plates with the prepared yeast suspension.
-
Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
5. Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.
-
For Candida glabrata, which may exhibit a "trailing" phenomenon (reduced but persistent growth at concentrations above the MIC), it is recommended to read the endpoint after 24 hours of incubation.[11] Modification of the medium by reducing the glucose concentration to 0.1% or using glycerol as the carbon source can also help to attenuate this effect.[11]
Broth Microdilution Method for Filamentous Fungi (e.g., Aspergillus)
1. Media and Drug Dilution:
-
Follow the same procedures as for yeasts.
2. Inoculum Preparation:
-
Grow the fungal isolate on potato dextrose agar at 35°C for 5-7 days to encourage conidial formation.
-
Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.
-
Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL in RPMI 1640 medium.
3. Incubation:
-
Inoculate the microtiter plates and incubate at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.
4. Endpoint Determination:
-
The MIC is the lowest concentration of this compound that shows complete inhibition of growth.
Caption: Workflow for this compound in vitro susceptibility testing.
Quality Control
To ensure the accuracy and reproducibility of the susceptibility testing results, it is essential to include quality control (QC) strains with known MIC values in each test run. Recommended QC strains include Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258. The obtained MIC values for these strains should fall within the established reference ranges.
Conclusion
This compound is a promising antifungal candidate with a novel mechanism of action and a potent, broad-spectrum activity. The standardized protocols outlined in this document are intended to facilitate consistent and reliable in vitro susceptibility testing, which is fundamental for the ongoing evaluation and development of this compound. Adherence to these methodologies will ensure the generation of high-quality, comparable data across different research and clinical laboratory settings.
References
- 1. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Assessing the In Vivo Efficacy of T-2307 (ATI-2307)
Introduction
T-2307, now under development as ATI-2307, is a novel investigational arylamidine antifungal agent with a broad spectrum of activity against clinically significant fungal pathogens, including resistant strains of Candida, Cryptococcus, and Aspergillus species.[1][2][3] Its unique mechanism of action, which involves the selective disruption of fungal mitochondrial function, makes it a promising candidate for treating invasive fungal infections.[4][5] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in established murine models of disseminated fungal disease, intended for use by researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound exhibits a novel mechanism of action distinct from existing antifungal classes.[5] The compound is actively transported into fungal cells via specific polyamine transporters.[6][7] Once inside the cell, this compound targets the mitochondria, where it inhibits the function of respiratory chain complexes III and IV.[6][7] This inhibition leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP levels, and ultimately, fungal cell death due to energy depletion.[6][7] Notably, this compound demonstrates high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable therapeutic window.[5][8]
Caption: Hypothesized mechanism of action for this compound in fungal cells.
Protocol 1: Murine Model of Disseminated Candidiasis
This protocol details a widely used method to evaluate the efficacy of this compound against systemic infections caused by Candida species, including C. albicans, C. glabrata, and C. auris.[4][9]
Objective
To determine the in vivo efficacy of this compound in reducing fungal burden and improving survival in a neutropenic mouse model of disseminated candidiasis.
Materials
-
Animals: 4-week-old male, specific-pathogen-free (SPF) ICR mice.[9]
-
Fungal Strains: Clinically relevant strains of Candida albicans, Candida glabrata, or Candida auris.
-
Reagents:
-
Cyclophosphamide for inducing neutropenia.
-
This compound, synthesized and prepared in a suitable vehicle (e.g., sterile saline).
-
Comparator antifungals (e.g., micafungin, amphotericin B, fluconazole).
-
Sabouraud Dextrose Agar (SDA) or Yeast Peptone Dextrose (YPD) medium.[9]
-
Sterile, pyrogen-free 0.9% saline.
-
Experimental Procedure
-
Animal Acclimatization & Immunosuppression:
-
Acclimatize mice for at least 7 days before the experiment.
-
To establish a neutropenic model, administer cyclophosphamide intraperitoneally (e.g., 150-200 mg/kg) at 4 days and 1 day prior to infection. This is a common method for creating susceptibility to fungal infections.
-
-
Inoculum Preparation:
-
Culture the desired Candida strain on an SDA plate at 35°C for 24 hours.[9]
-
Harvest cells and suspend them in sterile saline.
-
Wash the cells twice by centrifugation and resuspend in sterile saline.
-
Adjust the final inoculum concentration to approximately 1 x 10⁶ cells/mL using a hemocytometer.
-
-
Infection:
-
Inject 0.1 mL of the prepared fungal suspension intravenously (IV) via the lateral tail vein.
-
-
Treatment Administration:
-
Endpoint Analysis:
-
Survival Study: Monitor mice daily for morbidity and mortality for up to 21 days post-infection. Survival curves can be analyzed using the log-rank test.[1]
-
Fungal Burden Study:
-
On a predetermined day (e.g., Day 8 post-infection), euthanize a subset of mice from each group.[10]
-
Aseptically harvest target organs (typically kidneys and/or brain).[4][9]
-
Weigh the organs, homogenize them in sterile saline, and perform serial dilutions.
-
Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.
-
Count the resulting colonies to determine the number of colony-forming units (CFU) per gram of tissue.
-
-
Caption: General experimental workflow for assessing in vivo antifungal efficacy.
Summary of In Vivo Efficacy Data (Candidiasis)
| Fungal Species | Mouse Model | This compound Dose (mg/kg/day) | Key Efficacy Endpoint | Reference(s) |
| C. albicans | Neutropenic, Systemic | 0.00755 (ED₅₀) | 50% survival | [1][4][11] |
| C. albicans | Neutropenic, Systemic | 0.02 | 100% survival | [4] |
| C. glabrata | Neutropenic, Systemic | 0.05 | Significant CFU reduction in kidneys | [9][12] |
| C. glabrata (Echinocandin-Resistant) | Systemic | 0.75, 1.5, 3, 6 | Significant CFU reduction in kidneys at all doses | [10] |
| C. auris (Fluconazole-Resistant) | Neutropenic, Systemic | 3 | Improved survival and reduced kidney fungal burden | [4] |
Protocol 2: Murine Models of Cryptococcosis and Aspergillosis
This protocol adapts the disseminated candidiasis model for assessing this compound efficacy against systemic cryptococcosis and aspergillosis.
Objective
To determine the in vivo efficacy of this compound in murine models of systemic cryptococcosis (C. neoformans), pulmonary cryptococcosis (C. gattii), and disseminated aspergillosis (A. fumigatus).
Methodological Adaptations
-
Infection Route:
-
Endpoint Analysis:
-
For systemic infections , the primary organs for fungal burden analysis are the brain and kidneys for Cryptococcus and the kidneys for Aspergillus.[4][13]
-
For pulmonary infections , the primary organ for fungal burden analysis is the lungs.[13]
-
Survival studies for cryptococcosis may require a longer observation period (e.g., up to 22 days or more).[1]
-
-
Treatment Timing:
-
Efficacy can be assessed in both prophylactic/early treatment models (therapy started 2 hours post-infection) and delayed treatment models (therapy started 14 days post-infection) to simulate different clinical scenarios.[13]
-
Summary of In Vivo Efficacy Data (Cryptococcosis & Aspergillosis)
| Fungal Species | Infection Model | This compound Dose (mg/kg/day) | Key Efficacy Endpoint | Reference(s) |
| C. neoformans | Neutropenic, Systemic | 0.117 (ED₅₀) | 50% survival | [1][4][11] |
| C. neoformans | Neutropenic, Systemic | 0.1, 0.3, 1.0 | 60%, 70%, and 100% survival, respectively | [3][4] |
| C. gattii | Pulmonary | 1.0 | Significant CFU reduction in lungs and brain (delayed therapy) | [13] |
| A. fumigatus | Neutropenic, Systemic | 0.391 (ED₅₀) | 50% survival | [1][11][14] |
| A. fumigatus | Neutropenic, Systemic | 1.0, 3.0 | 90% and 100% survival, respectively | [4] |
References
- 1. journals.asm.org [journals.asm.org]
- 2. appilitherapeutics.com [appilitherapeutics.com]
- 3. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
T-2307: Application Notes and Protocols for the Treatment of Fluconazole-Resistant Candida
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2307 is a novel investigational arylamidine antifungal agent demonstrating potent activity against a broad spectrum of fungal pathogens, including clinically significant Candida species that exhibit resistance to first-line therapies such as fluconazole.[1][2] Structurally similar to pentamidine, this compound possesses a unique mechanism of action, selectively targeting fungal mitochondria, which confers its efficacy against strains resistant to other antifungal classes.[3][4] This document provides detailed application notes, quantitative data summaries, and experimental protocols for the evaluation of this compound against fluconazole-resistant Candida.
Mechanism of Action
This compound's antifungal activity stems from its ability to selectively disrupt mitochondrial function in yeast cells.[5] The agent is actively transported into the fungal cell via a polyamine transporter.[4] Once inside, this compound inhibits the mitochondrial respiratory chain, specifically targeting complexes III and IV.[3][4] This inhibition leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP production, and ultimately, fungal cell death.[1][4] Notably, this compound shows high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable therapeutic window.[5]
Caption: Mechanism of action of this compound in fungal cells.
Data Presentation
In Vitro Susceptibility of Fluconazole-Resistant Candida to this compound
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various fluconazole-resistant Candida species. Data is compiled from multiple studies and demonstrates the potent activity of this compound, irrespective of the resistance profile to other antifungals.
| Candida Species | Resistance Profile | No. of Isolates | This compound MIC Range (µg/mL) | This compound Geometric Mean MIC (µg/mL) | Reference(s) |
| C. albicans | Fluconazole-Resistant | Multiple | 0.0005 - 0.001 | Not Reported | [6] |
| C. glabrata | Echinocandin-Resistant | 17 | Not Reported | 0.0083 | [7] |
| C. glabrata | All isolates | 42 | Not Reported | 0.0135 | [7] |
| C. auris | Often multi-drug resistant | 23 | ≤0.008 - 0.015 | Not Reported | [8] |
In Vivo Efficacy of this compound in Murine Models of Invasive Candidiasis
The in vivo efficacy of this compound has been demonstrated in murine models of disseminated candidiasis caused by fluconazole-resistant Candida strains.
| Candida Species & Strain | Mouse Model | This compound Dosage (mg/kg/day) | Outcome | Reference(s) |
| C. albicans TIMM 1623 | Systemic Infection | 0.00755 (ED₅₀) | 50% effective dose | [9] |
| C. albicans (wild-type) | Neutropenic Systemic | 0.02 | 100% survival | [3] |
| C. glabrata ATCC 90030 | Disseminated Candidiasis | 0.05 | Significant decrease in kidney fungal burden (P < 0.05) | [2] |
| C. auris (clinical isolate) | Neutropenic Disseminated | 3 | 70% survival at 21 days; significant reduction in kidney fungal burden (P < 0.01) | [5][10] |
Experimental Protocols
Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against Candida species using the Clinical and Laboratory Standards Institute (CLSI) M27-A3 broth microdilution method.
Materials:
-
This compound powder
-
Candida isolates (including fluconazole-resistant strains)
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile saline
-
Sabouraud Dextrose Agar (SDA) plates
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute further in RPMI 1640 medium to achieve a 2X working concentration. Perform serial two-fold dilutions in 96-well plates to obtain a range of concentrations.
-
Inoculum Preparation: a. Subculture the Candida isolate on an SDA plate and incubate at 35°C for 24 hours. b. Select a few colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm. d. Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
Inoculation: Add the diluted fungal suspension to each well of the microtiter plate containing the serially diluted this compound, as well as to a growth control (drug-free) well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control.[8] For some species like C. glabrata, trailing growth may be observed; in such cases, reading at 24 hours is recommended, or alternative methods like using Alamar blue or modified media with lower glucose concentrations can be employed to obtain a clearer endpoint.[2]
Protocol 2: In Vivo Efficacy in a Neutropenic Murine Model of Disseminated Candidiasis
This protocol describes a common workflow for evaluating the in vivo efficacy of this compound against a fluconazole-resistant Candida strain.
Caption: Workflow for in vivo efficacy testing of this compound.
Materials:
-
ICR or BALB/c mice (female, 4-6 weeks old)
-
Fluconazole-resistant Candida strain
-
Immunosuppressive agent (e.g., 5-fluorouracil or cyclophosphamide)
-
This compound for injection
-
Vehicle control (e.g., sterile saline)
-
SDA plates
-
Tissue homogenizer
Procedure:
-
Immunosuppression: Render mice neutropenic by administering a single dose of 5-fluorouracil (e.g., 150 mg/kg) or cyclophosphamide (e.g., 200 mg/kg) via intraperitoneal injection, typically 1-4 days prior to infection.
-
Inoculum Preparation: a. Grow the Candida strain in a suitable broth (e.g., Sabouraud Dextrose Broth) overnight at 35°C. b. Wash the cells with sterile saline and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁵ CFU/mL).
-
Infection: Infect mice via intravenous injection into the lateral tail vein with 0.1 mL of the prepared fungal suspension.
-
Treatment: a. Begin treatment 24 hours post-infection. b. Administer this compound (e.g., at doses ranging from 0.75 to 6 mg/kg) subcutaneously once daily for a predetermined duration (e.g., 7 days).[7] c. A control group should receive the vehicle only.
-
Monitoring and Endpoints: a. Survival Study: Monitor mice daily for a set period (e.g., 21 days) and record mortality. Plot Kaplan-Meier survival curves. b. Fungal Burden Study: At a specific time point (e.g., day 8 post-infection), euthanize the mice. Aseptically remove kidneys, weigh them, and homogenize in sterile saline. Plate serial dilutions of the homogenate onto SDA plates. Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU) to determine the fungal burden per gram of tissue.
-
Data Analysis: Compare the survival rates between the this compound treated and control groups using the log-rank test. Compare the fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test). A significant increase in survival and/or a significant reduction in fungal burden indicates in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of T-2307 in Cryptococcal Infection Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-2307, also known as ATI-2307, is a novel arylamidine antifungal agent with potent activity against a broad spectrum of fungal pathogens, including clinically significant yeasts like Cryptococcus neoformans and Cryptococcus gattii.[1][2] These encapsulated yeasts are the causative agents of cryptococcosis, a life-threatening invasive mycosis, particularly in immunocompromised individuals, where it often manifests as meningitis.[3] this compound presents a promising therapeutic candidate due to its unique mechanism of action, which involves the selective disruption of the fungal mitochondrial membrane potential, leading to fungal cell death.[4][5][6] This document provides detailed application notes and protocols for the use of this compound in preclinical models of cryptococcal infection, summarizing key quantitative data and outlining experimental methodologies.
Mechanism of Action
This compound's antifungal activity stems from its ability to selectively target and disrupt the mitochondrial function in fungal cells. The proposed mechanism involves the following key steps:
-
Selective Uptake: this compound is preferentially taken up by fungal cells compared to mammalian cells, which is thought to be mediated by fungal-specific transporter systems.[7][3]
-
Mitochondrial Accumulation: Once inside the fungal cell, this compound accumulates in the mitochondria.
-
Disruption of Mitochondrial Membrane Potential: The primary mode of action is the collapse of the mitochondrial membrane potential (ΔΨm).[4][5][8] This disruption inhibits the function of the electron transport chain, leading to a sharp decrease in ATP production.[9]
-
Cell Death: The depletion of cellular energy ultimately results in fungal cell death.[9]
This selective action on fungal mitochondria contributes to its potent in vitro and in vivo efficacy and favorable safety profile in preclinical studies.[4][8]
Figure 1: Proposed mechanism of action of this compound in fungal cells.
Quantitative Data Summary
The following tables summarize the in vitro activity and in vivo efficacy of this compound against Cryptococcus species from various studies.
In Vitro Susceptibility
| Cryptococcus Species | No. of Isolates | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Reference |
| C. neoformans | - | 0.0039 - 0.0625 | - | - | [1][2] |
| C. gattii | 15 | 0.0078 - 0.0625 | 0.0313 | 0.0625 | [10][11] |
MIC₅₀ and MIC₉₀: Minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.
In Vivo Efficacy in Murine Models of Cryptococcosis
| Model Type | Cryptococcus Species | This compound Dosage | Treatment Schedule | Outcome | Reference |
| Systemic Infection (Neutropenic) | C. neoformans | 0.1 mg/kg/day | Once daily | 60% survival | [4] |
| Systemic Infection (Neutropenic) | C. neoformans | 0.3 mg/kg/day | Once daily | 70% survival | [4] |
| Systemic Infection (Neutropenic) | C. neoformans | 1 mg/kg/day | Once daily | 100% survival | [4] |
| Systemic Infection | C. neoformans | - | - | ED₅₀ = 0.117 mg/kg | [1][2] |
| Pulmonary Infection | C. gattii | 2 mg/kg/day | Started 2h post-infection | Significant reduction in lung and brain fungal burden | [4][10] |
| Progressed Pulmonary Infection | C. gattii | 1 mg/kg/day | Started 14 days post-infection | Significant reduction in lung and brain fungal burden | [10] |
ED₅₀: 50% effective dose.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Protocol 1: In Vitro Antifungal Susceptibility Testing
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
Figure 2: Workflow for in vitro antifungal susceptibility testing.
Materials:
-
Cryptococcus isolate
-
This compound powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C)
-
Sterile saline
-
Vortex mixer
Procedure:
-
Inoculum Preparation: a. Subculture the Cryptococcus isolate on Sabouraud dextrose agar and incubate at 35°C for 24-48 hours. b. Select several colonies and suspend them in sterile saline. c. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL). d. Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
Drug Dilution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well plate to achieve the desired final concentration range.
-
Inoculation and Incubation: a. Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound. b. Include a drug-free well for a positive growth control and an uninoculated well for a negative control. c. Incubate the plate at 35°C for 72 hours.
-
MIC Determination: a. After incubation, determine the Minimum Inhibitory Concentration (MIC) visually or using a spectrophotometer. b. The MIC is defined as the lowest concentration of this compound that causes a significant reduction in growth (≥50%) compared to the positive control.
Protocol 2: Murine Model of Systemic Cryptococcosis
This protocol outlines the procedure for establishing a systemic infection in mice to evaluate the efficacy of this compound.
Figure 3: Workflow for the murine model of systemic cryptococcosis.
Materials:
-
Cryptococcus strain (e.g., C. neoformans H99)
-
6-8 week old female BALB/c mice (or other appropriate strain)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Sterile saline
-
Hemocytometer or spectrophotometer
-
Syringes and needles
Procedure:
-
Inoculum Preparation: a. Grow Cryptococcus in Sabouraud dextrose broth at 30°C with shaking for 24-48 hours. b. Wash the yeast cells twice with sterile saline by centrifugation. c. Resuspend the pellet in sterile saline and count the cells using a hemocytometer or spectrophotometer. d. Adjust the final concentration to the desired inoculum size (e.g., 1 x 10⁶ CFU/mL for an injection volume of 100 µL, resulting in 1 x 10⁵ CFU/mouse).
-
Infection: a. Anesthetize the mice if necessary. b. Inject 100 µL of the fungal suspension into the lateral tail vein of each mouse.
-
Treatment: a. Begin treatment at a specified time point (e.g., 2 hours post-infection). b. Administer this compound at the desired dose (e.g., 0.1, 0.3, or 1 mg/kg) via the chosen route (e.g., subcutaneous injection) once daily for the duration of the experiment. c. Administer the vehicle control to the control group.
-
Monitoring and Endpoint: a. Monitor the mice daily for clinical signs of infection (e.g., weight loss, lethargy, neurological signs). b. For survival studies, monitor until a predetermined endpoint or until mice show signs of severe morbidity. c. For fungal burden studies, euthanize mice at specific time points post-infection and proceed to Protocol 3.
Protocol 3: Fungal Burden Quantification in Organs
This protocol describes the method for determining the number of viable fungal cells in target organs.
Materials:
-
Infected mouse organs (e.g., brain, lungs)
-
Sterile phosphate-buffered saline (PBS)
-
Tissue homogenizer
-
Sabouraud dextrose agar plates
-
Incubator (30°C or 37°C)
Procedure:
-
Organ Harvest: a. Aseptically remove the target organs (e.g., brain, lungs) from euthanized mice. b. Weigh each organ.
-
Homogenization: a. Place each organ in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL). b. Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.
-
Serial Dilution and Plating: a. Perform tenfold serial dilutions of the tissue homogenate in sterile PBS. b. Plate 100 µL of appropriate dilutions onto Sabouraud dextrose agar plates in duplicate or triplicate.
-
Incubation and Colony Counting: a. Incubate the plates at 30°C or 37°C for 48-72 hours. b. Count the number of colony-forming units (CFU) on each plate.
-
Calculation: a. Calculate the fungal burden as CFU per gram of organ tissue using the following formula: CFU/gram = (Average number of colonies x Dilution factor) / (Volume plated in mL x Organ weight in grams)
Conclusion
This compound demonstrates potent activity against Cryptococcus species in both in vitro and in vivo models. Its novel mechanism of action, targeting fungal mitochondrial function, makes it a valuable candidate for further development in the treatment of cryptococcosis. The protocols and data presented in this document provide a framework for researchers to effectively evaluate this compound and similar compounds in preclinical settings. Careful adherence to standardized methodologies is crucial for obtaining reproducible and reliable results in the study of new antifungal agents.
References
- 1. Immunological Analysis of Cryptococcal Meningoencephalitis in a Murine Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Connecting iron regulation and mitochondrial function in Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A murine model of Cryptococcus gattii meningoencephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Importance of Mitochondria in Survival of Cryptococcus neoformans Under Low Oxygen Conditions and Tolerance to Cobalt Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cryptococcus neoformans Mar1 function links mitochondrial metabolism, oxidative stress, and antifungal tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Frontiers | Cryptococcus neoformans Mar1 function links mitochondrial metabolism, oxidative stress, and antifungal tolerance [frontiersin.org]
Application Notes and Protocols: T-2307 in Combination with Other Antifungals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the investigational antifungal agent T-2307, with a focus on its potential for use in combination with other antifungal drugs. This document includes information on its mechanism of action, available data on combination therapy, and detailed protocols for assessing antifungal synergy.
Introduction to this compound
This compound, also known as ATI-2307, is a novel arylamidine antifungal agent with a unique mechanism of action. It has demonstrated broad-spectrum activity against a range of clinically important fungi, including species resistant to existing antifungal classes.[1][2][3] this compound selectively disrupts mitochondrial function in fungal cells, leading to a collapse of the mitochondrial membrane potential and subsequent cell death.[4] This distinct mechanism makes this compound a promising candidate for combination therapy, potentially enhancing the efficacy of current antifungal agents and overcoming drug resistance.
Mechanism of Action
This compound's primary mode of action involves the targeted disruption of the fungal mitochondrial respiratory chain. The proposed signaling pathway is as follows:
-
Selective Uptake: this compound is actively transported into fungal cells via a specific polyamine transport system. This selective uptake contributes to its low toxicity profile in mammalian cells.
-
Mitochondrial Accumulation: Once inside the fungal cell, this compound accumulates in the mitochondria.
-
Inhibition of Respiratory Chain Complexes: this compound is thought to inhibit the function of mitochondrial respiratory chain complexes, particularly complexes III and IV.
-
Collapse of Mitochondrial Membrane Potential: This inhibition leads to a rapid collapse of the mitochondrial membrane potential (ΔΨm).
-
ATP Depletion and Cell Death: The loss of ΔΨm disrupts ATP synthesis, leading to energy depletion and ultimately fungal cell death.
This compound in Combination Therapy: In Vivo Data
While comprehensive in vitro synergy data for this compound in combination with other antifungals is not yet widely available in published literature, a significant in vivo study has demonstrated its potential in a combination regimen. In a rabbit model of cryptococcal meningoencephalitis, the combination of ATI-2307 and fluconazole resulted in a greater antifungal effect than either drug administered alone.[1][5][6][7]
Table 1: In Vivo Efficacy of ATI-2307 in Combination with Fluconazole against Cryptococcus neoformans in a Rabbit Model of Meningoencephalitis
| Treatment Group | Dosage | Mean Fungal Burden in Brain (log10 CFU/g ± SEM) |
| Untreated Control | - | 7.8 ± 0.2 |
| Fluconazole (FLU) | 80 mg/kg/day | 6.5 ± 0.3 |
| ATI-2307 | 1 mg/kg/day | 5.9 ± 0.4 |
| ATI-2307 + FLU | 1 mg/kg/day + 80 mg/kg/day | 4.3 ± 0.2 |
| Amphotericin B (AMB) | 1 mg/kg/day | 4.8 ± 0.3 |
Data adapted from studies on ATI-2307 in a rabbit model of cryptococcal meningoencephalitis.[8]
The data suggests that the combination of ATI-2307 and fluconazole leads to a more significant reduction in the fungal burden in the brain compared to monotherapy with either agent.[5][6]
Experimental Protocols for Antifungal Synergy Testing
To evaluate the potential for synergistic, indifferent, or antagonistic interactions between this compound and other antifungal agents, standardized in vitro methods are essential. The following are detailed protocols for the checkerboard microdilution assay and the time-kill assay.
Protocol 1: Checkerboard Microdilution Assay
This method allows for the determination of the Fractional Inhibitory Concentration Index (FICI), which quantifies the nature of the drug interaction.
1. Materials:
-
This compound and other antifungal agents (e.g., fluconazole, amphotericin B, caspofungin)
-
96-well microtiter plates
-
Fungal isolate(s) of interest
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Spectrophotometer
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C)
2. Methods:
-
Preparation of Antifungal Stock Solutions: Prepare stock solutions of each antifungal agent in a suitable solvent (e.g., DMSO for azoles, water for this compound and amphotericin B) at a concentration of at least 100 times the expected Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Prepare a fungal suspension in sterile saline, and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
Plate Setup:
-
Add 50 µL of RPMI-1640 to all wells of a 96-well plate.
-
In the first column (column 1), add 50 µL of the highest concentration of Drug A (this compound) to each well from row A to G.
-
Perform serial two-fold dilutions of Drug A by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will serve as the control for Drug B, and column 12 as the growth control.
-
In the first row (row A), add 50 µL of the highest concentration of Drug B to each well from column 1 to 10.
-
Perform serial two-fold dilutions of Drug B by transferring 50 µL from row A to row B, and so on, up to row G. Discard 50 µL from row G. Row H will serve as the control for Drug A.
-
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
Reading the Results: Determine the MIC of each drug alone and in combination by visual inspection or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity) compared to the growth control.
-
FICI Calculation:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FICI = FIC of Drug A + FIC of Drug B
-
4. Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Protocol 2: Time-Kill Assay
This method provides dynamic information about the rate and extent of fungal killing by the combination of antifungal agents over time.
1. Materials:
-
This compound and other antifungal agents
-
Fungal isolate(s) of interest
-
RPMI-1640 medium buffered with MOPS
-
Sterile culture tubes or flasks
-
Shaking incubator (35°C)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline or PBS for dilutions
2. Methods:
-
Inoculum Preparation: Prepare a fungal suspension as described in the checkerboard protocol, and dilute it in RPMI-1640 to a starting concentration of approximately 1-5 x 10^5 CFU/mL.
-
Assay Setup:
-
Prepare culture tubes or flasks containing RPMI-1640 medium with the following:
-
No drug (growth control)
-
Drug A (this compound) alone at a specific concentration (e.g., 1x MIC, 2x MIC)
-
Drug B alone at a specific concentration
-
The combination of Drug A and Drug B at the same concentrations
-
-
-
Inoculation and Incubation: Inoculate each tube/flask with the prepared fungal suspension and incubate at 35°C with constant agitation.
-
Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each culture. Perform serial dilutions in sterile saline and plate onto SDA plates.
-
Colony Counting: Incubate the SDA plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL against time for each condition.
3. Interpretation of Results:
-
Synergy: A ≥2 log10 decrease in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.
-
Indifference: A <2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥2 log10 increase in CFU/mL at 24 or 48 hours by the combination compared with the most active single agent.
Conclusion and Future Directions
This compound is a promising new antifungal agent with a novel mechanism of action that makes it an attractive candidate for combination therapy. The available in vivo data suggests a synergistic or enhanced effect when combined with fluconazole against Cryptococcus neoformans. However, there is a clear need for comprehensive in vitro studies to quantify the nature of the interaction of this compound with other standard antifungals against a broader range of fungal pathogens. The protocols provided in these application notes offer a standardized approach for researchers to conduct such investigations. Further research in this area will be crucial for defining the clinical utility of this compound in combination regimens for the treatment of invasive fungal infections.
References
- 1. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Arylamidine this compound as a Novel Treatment for the Prevention and Eradication of Candida tropicalis Biofilms [mdpi.com]
- 6. In vitro synergy of caspofungin and amphotericin B against Aspergillus and Fusarium spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Synergy of Caspofungin and Amphotericin B against Aspergillus and Fusarium spp - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-2307 Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
T-2307 is a potent, broad-spectrum arylamidine antifungal agent with a novel mechanism of action. It demonstrates significant activity against a wide range of clinically important fungal pathogens, including resistant strains. These application notes provide detailed protocols for the preparation of this compound solutions for use in both in vitro and in vivo experimental settings. Adherence to these guidelines will ensure consistent and reliable results in preclinical research and drug development studies.
Chemical Properties and Mechanism of Action
This compound's unique antifungal effect stems from its targeted disruption of mitochondrial function in fungal cells.
Mechanism of Action:
-
Selective Uptake: this compound is actively transported into yeast cells via a specific polyamine transporter system.[1][2]
-
Mitochondrial Targeting: Once inside the cell, this compound accumulates in the mitochondria.
-
Inhibition of Respiratory Chain: It specifically inhibits the function of mitochondrial respiratory chain complexes III and IV.[1][2][3]
-
Disruption of Membrane Potential: This inhibition leads to a collapse of the mitochondrial membrane potential.[1][4]
-
ATP Depletion and Cell Death: The disruption of mitochondrial function results in a sharp decrease in intracellular ATP levels, leading to energy depletion and ultimately, fungal cell death.[1][2]
This targeted mechanism of action contributes to its potent antifungal activity and selectivity for fungal over mammalian cells.[4]
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in fungal cells.
Physicochemical and Solubility Data
The following table summarizes the key physicochemical and solubility properties of this compound.
| Parameter | Value |
| Appearance | Off-white to light brown solid |
| Molecular Formula | C₂₅H₃₅N₅O₂ |
| Molecular Weight | 437.58 g/mol |
| Solubility | |
| DMSO | 50 mg/mL (with ultrasonication and pH adjustment to 3 with HCl)[3] |
| Water | 10 mg/mL (in sterile water)[2] |
| Storage (Powder) | -20°C for 3 years |
| Storage (Solutions) | -80°C for 6 months; -20°C for 1 month (aliquoting is recommended to avoid freeze-thaw cycles)[1] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
1N Hydrochloric Acid (HCl)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Ultrasonic water bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex briefly to suspend the powder.
-
Place the tube in an ultrasonic water bath and sonicate until the solution is clear.
-
Adjust the pH of the solution to 3 by adding a small volume of 1N HCl.
-
Vortex to mix thoroughly.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of sterile water to achieve a final concentration of 10 mg/mL.[2]
-
Vortex vigorously until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes.
-
Store the aliquots at -20°C for up to 1 month or -80°C for up to 6 months.[1]
Preparation of Working Solutions for In Vitro Assays
Materials:
-
This compound stock solution (from Protocol 3.1.1 or 3.1.2)
-
Appropriate sterile culture medium (e.g., RPMI 1640 with MOPS buffer, pH 7.0)
-
Sterile 96-well microtiter plates
-
Fungal inoculum prepared according to standard protocols (e.g., CLSI M27-A3)
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in the culture medium.
-
Perform serial two-fold dilutions of the intermediate solution directly in the 96-well plate to achieve the desired final concentration range.
-
Ensure the final concentration of DMSO in the assay wells is below a level that affects fungal growth (typically ≤1%).
-
Add the standardized fungal inoculum to each well.
-
Incubate the plates under the appropriate conditions for the fungal species being tested.
-
Determine the MIC as the lowest concentration of this compound that causes a significant inhibition of growth.[5][6]
Preparation of Solutions for In Vivo Studies
Materials:
-
This compound powder or a pre-made aqueous stock solution
-
Sterile physiological saline (0.9% NaCl)
-
Sterile vials
Procedure:
-
Calculate the total amount of this compound required based on the dosing regimen and the number of animals.
-
If starting from powder, dissolve it directly in the required volume of sterile physiological saline to achieve the final desired concentration for injection.
-
If using an aqueous stock solution, dilute it with sterile physiological saline to the final concentration.
-
Ensure the final solution is clear and free of particulates.
-
This formulation is suitable for subcutaneous administration.[2][5][7] Efficacy has been shown to be similar between subcutaneous and intravenous routes of administration.[5]
Experimental Workflow
Caption: Workflow for this compound solution preparation.
Safety Precautions
-
Handle this compound powder in a chemical fume hood or a ventilated enclosure.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.
By following these detailed protocols, researchers can confidently prepare this compound solutions for a variety of experimental applications, ensuring the accuracy and reproducibility of their findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.asm.org [journals.asm.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-2307 in Fungal Biofilm Eradication Assays
Introduction
T-2307, also known as ATI-2307, is a novel investigational arylamidine antifungal agent with a unique mechanism of action that distinguishes it from conventional antifungals.[1] Developed by Toyama Chemical Co., Ltd., this compound exhibits broad-spectrum activity against a variety of pathogenic fungi, including clinically significant yeasts like Candida species and filamentous fungi such as Aspergillus.[1][2] Notably, it has demonstrated potent in vitro and in vivo efficacy against drug-resistant fungal strains, including azole- and echinocandin-resistant isolates.[2] One of the most critical virulence factors in fungal infections is the ability to form biofilms—structured communities of cells encased in a self-produced extracellular matrix. Fungal biofilms are notoriously resistant to antimicrobial agents and host immune responses, leading to persistent and difficult-to-treat infections. This compound has shown significant promise in both preventing the formation of and eradicating mature fungal biofilms, making it a valuable tool for researchers and drug development professionals.[3]
Mechanism of Action
The antifungal activity of this compound stems from its ability to selectively disrupt mitochondrial function in fungal cells.[4][5] This selectivity is a key advantage, as it has minimal effect on mammalian mitochondria.[4][5]
The mechanism involves a multi-step process:
-
Selective Uptake : this compound is actively transported into fungal cells via specific polyamine transporters, leading to its accumulation at concentrations several thousand-fold higher than in the extracellular medium.[6][5]
-
Mitochondrial Targeting : Once inside the cell, this compound targets the mitochondria.[5]
-
Disruption of Membrane Potential : The primary action of this compound is the collapse of the mitochondrial membrane potential (MMP).[2][4][7]
-
Inhibition of Respiration : This disruption is achieved by inhibiting the mitochondrial respiratory chain, specifically complexes III and IV.[6][5]
-
Energy Depletion : The inhibition of cellular respiration leads to a severe decrease in intracellular ATP levels, resulting in energy depletion and ultimately, fungal cell death.[6]
References
- 1. mdpi.com [mdpi.com]
- 2. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound, a novel arylamidine, against ocular complications of disseminated candidiasis in mice [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of T-2307
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical experimental design for T-2307, a novel arylamidine antifungal agent. The protocols detailed below are based on published preclinical studies and are intended to guide researchers in the evaluation of this compound and similar compounds.
Introduction
This compound is an investigational antifungal agent with a unique mechanism of action that involves the targeted disruption of the fungal mitochondrial membrane potential.[1][2][3] It exhibits broad-spectrum activity against a range of clinically important yeasts and molds, including species resistant to existing antifungal drugs.[4][5] Preclinical evaluation of this compound has demonstrated its potent in vitro and in vivo efficacy, highlighting its potential as a valuable therapeutic agent for invasive fungal infections.[1][6] This document outlines the key preclinical experiments and methodologies for the comprehensive assessment of this compound.
Mechanism of Action: Targeting Fungal Mitochondria
This compound selectively targets fungal mitochondria, leading to a collapse of the mitochondrial membrane potential.[3][7][8] This disruption of mitochondrial function is achieved through the inhibition of the respiratory chain enzyme complexes III and IV.[5][9] The selective action of this compound on fungal mitochondria, with minimal effects on mammalian mitochondria, provides a favorable therapeutic window.[3][7][9] The uptake of this compound into yeast cells is facilitated by a specific polyamine transporter system, which contributes to its selective toxicity.[9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming T-2307 Solubility Issues In Vitro
Welcome to the technical support center for T-2307. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the in vitro use of this compound, with a specific focus on overcoming solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational aromatic diamidine antifungal agent.[1][2] Its primary mechanism of action involves the selective disruption of the fungal mitochondrial membrane potential.[1] this compound is actively transported into fungal cells, where it inhibits respiratory chain complexes III and IV.[3] This leads to a collapse of the mitochondrial membrane potential, a subsequent decrease in intracellular ATP production, and ultimately, fungal cell death.[3][4]
Q2: I'm observing precipitation after adding my this compound stock solution to my aqueous culture medium. What could be the cause?
Precipitation of this compound in aqueous media can be attributed to several factors:
-
Insufficiently Optimized Stock Solution: this compound can be challenging to dissolve. A stock solution that has not been prepared correctly may contain undissolved microcrystals that act as seeds for further precipitation upon dilution.
-
Solvent Shock: Rapidly diluting a concentrated DMSO stock of this compound into an aqueous buffer or cell culture medium can cause a rapid change in solvent polarity, leading to the compound crashing out of solution.
-
pH of the Final Solution: The solubility of this compound, an aromatic diamidine, is likely pH-dependent. The near-neutral pH of most cell culture media may be less optimal for its solubility compared to the acidified conditions used for preparing some stock solutions.
-
Interactions with Media Components: Components in complex media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Based on available data, dimethyl sulfoxide (DMSO) is a commonly used solvent for this compound. A concentration of up to 50 mg/mL in DMSO has been reported, which requires ultrasonication and acidification to pH 3 with HCl. It is also crucial to use a fresh, anhydrous grade of DMSO, as absorbed water can negatively impact solubility.[5] Some studies have also reported preparing stock solutions in sterile water, for example at 10 mg/mL, though specific dissolving conditions were not always detailed. For cytotoxicity assays, direct dissolution in cell culture medium has been mentioned for very low (µg/mL) concentrations.[6]
Q4: Can I store my this compound stock solution? If so, under what conditions?
Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can promote precipitation and degradation of the compound.
Troubleshooting Guide
Issue: Precipitate forms immediately upon adding this compound stock to the culture medium.
| Potential Cause | Troubleshooting Step |
| High Final Concentration | Determine the maximum soluble concentration of this compound in your specific medium. Perform a serial dilution of your stock solution into the medium and visually inspect for precipitation after a short incubation. |
| Improper Mixing Technique | Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. This helps to disperse the compound quickly and avoid localized high concentrations. |
| Stock Solution Not Fully Dissolved | Ensure your stock solution is completely dissolved before use. If you have stored it frozen, allow it to come to room temperature and vortex thoroughly. If crystals are visible, try re-solubilizing using the recommended protocol. |
Issue: The culture medium becomes cloudy or hazy over time after adding this compound.
| Potential Cause | Troubleshooting Step |
| Temperature Fluctuations | Maintain a stable temperature for your culture medium. Pre-warm the medium to 37°C before adding the this compound stock solution. |
| pH Shift in the Medium | Cell metabolism can alter the pH of the culture medium over time, potentially affecting this compound solubility. Ensure your incubator's CO2 levels are correctly calibrated. Consider using a medium buffered with HEPES for more stable pH control. |
| Compound Instability | While specific stability data in culture medium is limited, prolonged incubation could lead to degradation and precipitation. Prepare fresh working solutions for each experiment whenever possible. |
Data Presentation
Table 1: Reported Solubility of this compound
| Solvent | Concentration | Method | Source |
| DMSO | 50 mg/mL | Ultrasonic and adjust pH to 3 with HCl | [5] |
| Sterile Water | 10 mg/mL | Not specified | |
| Cell Culture Medium | µg/mL range | Direct dissolution | [6] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-retention microcentrifuge tubes
-
1M Hydrochloric acid (HCl)
-
pH indicator strips or a micro pH probe
-
Bath sonicator
-
Vortex mixer
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Carefully add 1M HCl dropwise while monitoring the pH until it reaches approximately 3.
-
Place the tube in a bath sonicator and sonicate until the solution is clear and all particulate matter is dissolved. This may take 15-30 minutes.
-
Visually inspect the solution against a light source to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
Procedure:
-
Thaw the this compound stock solution at room temperature and vortex briefly.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: Workflow for this compound solubilization.
References
- 1. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Arylamidine this compound as a Novel Treatment for the Prevention and Eradication of Candida tropicalis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing T-2307 Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing T-2307 dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel arylamidine antifungal agent.[1][2] Its primary mechanism of action involves the disruption of the fungal mitochondrial membrane potential.[3][4][5] This agent selectively targets yeast mitochondria, leading to a collapse of the membrane potential and subsequent inhibition of mitochondrial respiratory chain complexes.[3][4][6] This disruption of mitochondrial function ultimately results in decreased intracellular ATP levels and inhibits fungal cell growth.[6][7] Studies have shown that this compound is significantly more selective for fungal mitochondria over mammalian mitochondria.[4][8]
Q2: What is a typical starting dose for this compound in a murine model?
A2: The effective dose of this compound in murine models is highly dependent on the fungal pathogen being studied and the infection model. For systemic candidiasis, 50% effective doses (ED50) have been reported to be as low as 0.00755 mg/kg/dose.[1][2] For cryptococcosis, the ED50 is approximately 0.117 mg/kg/dose, and for aspergillosis, it is around 0.391 mg/kg/dose.[1][2] Doses ranging from 0.75 to 6 mg/kg/day have been shown to be effective in treating echinocandin-resistant Candida albicans infections.[9] A dose of 3 mg/kg/day has demonstrated efficacy against Candida auris.[10] Therefore, a pilot dose-ranging study is highly recommended to determine the optimal dose for your specific experimental conditions.
Q3: How should this compound be administered in in vivo studies?
A3: In published murine studies, this compound has been commonly administered subcutaneously.[1][9][11][12] This route is often chosen for ease of repeated administration in mice.[1] Studies have indicated that there is only a marginal difference in efficacy between subcutaneous and intravenous administration.[1]
Q4: What is the recommended frequency of administration?
A4: this compound is typically administered once daily in in vivo studies.[1][11][13]
Q5: Is this compound effective against drug-resistant fungal strains?
A5: Yes, this compound has demonstrated potent activity against fungal strains resistant to other classes of antifungals. It has shown efficacy against fluconazole-resistant Candida albicans and echinocandin-resistant Candida albicans and Candida glabrata.[1][9][12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Suboptimal Efficacy | Inadequate dosage for the specific fungal strain or infection model. | Conduct a dose-response study to determine the optimal dose. Effective doses can vary significantly between different fungal species (e.g., Candida, Cryptococcus, Aspergillus).[1][2] |
| Host immune status influencing drug efficacy. | The efficacy of this compound can be influenced by the immune status of the animal model (e.g., immunocompetent vs. neutropenic).[10] Consider the immune status when interpreting results and optimizing dosage. | |
| "Trailing effect" observed in vitro not translating to in vivo failure. | This compound can exhibit a "trailing effect" in vitro, where minimal growth is observed at concentrations above the MIC.[3] However, this has not necessarily correlated with a lack of in vivo efficacy.[9] Rely on in vivo endpoints such as survival and fungal burden reduction. | |
| Observed Toxicity | Dosage exceeding the maximum tolerated dose. | This compound has been reported to be well-tolerated in murine models at doses up to 6 mg/kg/day.[3] If signs of toxicity are observed, reduce the dosage or consider a different administration schedule. A recent study suggests lower ecotoxicity compared to other antifungals.[14] |
| Variability in Results | Inconsistent drug formulation or administration. | Ensure consistent preparation of the this compound solution. For subcutaneous injections, ensure proper technique to deliver the full dose consistently.[15] |
| Differences in experimental models. | Be aware that infection models (e.g., systemic vs. pulmonary) can significantly impact the required dosage and observed efficacy.[13][16] |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Against Various Fungal Pathogens in Murine Models
| Fungal Pathogen | Infection Model | Host Status | Dosage Range | Key Efficacy Endpoint | Reference |
| Candida albicans | Systemic | Neutropenic | 0.02 mg/kg once daily | 100% survival | [3] |
| Candida albicans | Disseminated | - | - | ED50: 0.00755 mg/kg/dose | [1][2] |
| Echinocandin-Resistant C. albicans | Invasive | Immunocompetent | 0.75 - 6 mg/kg/day | Significantly improved survival and reduced fungal burden | [9] |
| Echinocandin-Resistant C. glabrata | Invasive | Neutropenic | 0.75, 1.5, 3, or 6 mg/kg once daily | Significant reductions in fungal burden | [12] |
| Cryptococcus neoformans | Systemic | Neutropenic | 0.1, 0.3, 1 mg/kg once daily | 60%, 70%, and 100% survival, respectively | [3][13] |
| Cryptococcus neoformans | Disseminated | - | - | ED50: 0.117 mg/kg/dose | [1][2] |
| Cryptococcus gattii | Pulmonary | - | 1-2 mg/kg/day | Significantly reduced viable counts in lungs and brain | [16] |
| Aspergillus fumigatus | Systemic | Neutropenic | 1-3 mg/kg/day | 90-100% survival | [3][13] |
| Aspergillus fumigatus | Disseminated | - | - | ED50: 0.391 mg/kg/dose | [1][2] |
| Candida auris | Systemic | Neutropenic | 3 mg/kg/day | Improved survival and reduced kidney fungal burden | [3][10] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Murine Model of Systemic Candidiasis:
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR or BALB/c), typically 4-6 weeks old.[11][16]
-
Immunosuppression (if required): For neutropenic models, immunosuppressive agents like cyclophosphamide can be administered prior to infection.[1]
-
Infection: Infect mice intravenously via the lateral tail vein with a predetermined inoculum of the fungal pathogen (e.g., 1 x 10^5 CFU/mouse of Candida albicans).
-
This compound Preparation: this compound is synthesized by Toyama Chemical Co., Ltd.[1][16] For administration, it can be dissolved in sterile saline.
-
Administration: Administer this compound subcutaneously once daily for a specified duration (e.g., 7 days), starting a few hours post-infection.[1][11]
-
Monitoring: Monitor the mice daily for signs of morbidity and mortality.
-
Endpoint Analysis: At the end of the study, harvest organs (e.g., kidneys, brain, lungs), homogenize the tissues, and plate serial dilutions on appropriate agar plates to determine the fungal burden (CFU/gram of tissue). Survival rates are also a key endpoint.
Visualizations
Caption: Mechanism of action of this compound in a fungal cell.
Caption: General experimental workflow for an in vivo efficacy study of this compound.
References
- 1. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Ecotoxicity and Mutagenicity Assessment of Novel Antifungal Agents VT-1161 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. washcoll.edu [washcoll.edu]
- 16. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting T-2307 inconsistent experimental results
Welcome to the technical support center for T-2307. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols and troubleshoot inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an arylamidine antifungal agent that selectively disrupts mitochondrial function in fungal cells.[1][2] It is actively transported into yeast cells via a specific polyamine transporter.[2][3] Once inside, this compound inhibits respiratory chain complexes III and IV, leading to a collapse of the mitochondrial membrane potential (ΔΨm).[2] This disruption of mitochondrial function depletes the cell's energy supply, ultimately inhibiting its growth.[2]
Q2: What is the spectrum of activity for this compound?
This compound has demonstrated broad-spectrum in vitro activity against a range of clinically significant fungal pathogens, including Candida species (including fluconazole-resistant strains), Cryptococcus species, and some Aspergillus species.[1][4][5][6]
Q3: I am observing a "trailing effect" (reduced but persistent growth at concentrations above the MIC) in my in vitro susceptibility assays. What causes this?
The trailing effect, particularly observed with Candida glabrata, is linked to the mechanism of action of this compound and the carbon source in the growth medium.[7] Since this compound targets mitochondrial respiration, its efficacy is more pronounced when fungi are grown in the presence of a non-fermentable carbon source like glycerol.[1][7] In media containing high concentrations of glucose, some yeast species can rely on fermentation for energy, making them appear more resistant to a mitochondrial inhibitor like this compound and leading to the trailing phenomenon.[7]
Q4: How can I mitigate the trailing effect to get more consistent MIC values?
There are several strategies to reduce the trailing effect:
-
Modify the Carbon Source: Reducing the glucose concentration in the RPMI 1640 medium to 0.1% or lower, or replacing glucose with 0.2% glycerol, can eliminate the trailing effect.[7]
-
Use a Metabolic Indicator: Incorporating an oxidation-reduction indicator like Alamar blue into the assay can provide a clearer endpoint. In this case, the MIC should be read at 24 hours, as the color change will be more distinct.[7]
-
Adjust Incubation Time: When using standard RPMI with 0.2% glucose, reading the MIC at 24 hours instead of 48 hours can help minimize the impact of trailing growth.[7]
Troubleshooting Inconsistent Experimental Results
Inconsistent results with this compound can arise from several factors beyond the trailing effect. This guide provides a systematic approach to troubleshooting.
Diagram: Troubleshooting Workflow for Inconsistent MIC Results
Caption: Troubleshooting workflow for inconsistent this compound results.
General Troubleshooting Steps:
-
Quality Control: Always run quality control (QC) strains with known MIC values, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, alongside your experimental isolates.[8] If the QC strain results are out of the expected range, it indicates a systemic issue with the assay.
-
Reagent Preparation and Handling:
-
Solubility: this compound is available as a trihydrochloride pentahydrate salt and is soluble in sterile water.[9][10] Ensure the compound is fully dissolved before use.
-
Solvent Effects: If using a solvent other than water, perform a solvent-only control to ensure the solvent itself is not affecting fungal growth.
-
Storage: Store this compound stock solutions at -20°C for short-term storage (up to one month) and -80°C for long-term storage (up to six months). Avoid repeated freeze-thaw cycles.
-
-
Assay Conditions:
-
Inoculum Density: Ensure the final inoculum concentration is standardized according to your protocol (e.g., 1 x 10³ cells/mL for CLSI broth microdilution).[7]
-
Incubation Conditions: Maintain consistent incubation temperature and duration. For Candida and Saccharomyces, incubate for 48 hours at 30°C, while Cryptococcus neoformans may require 72 hours.[1]
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound Against Various Fungal Pathogens
| Fungal Species | MIC Range (µg/mL) |
| Candida species | 0.00025 - 0.0078 |
| Cryptococcus neoformans | 0.0039 - 0.0625 |
| Aspergillus species | 0.0156 - 4 |
Data compiled from multiple studies.[4][6]
Table 2: Effect of Glucose Concentration on this compound MIC for Candida glabrata
| Glucose Concentration in RPMI | Observation |
| 0.2% (Standard) | Significant trailing growth observed |
| ≤ 0.1% | Trailing growth is attenuated |
| 0.02% | Trailing growth is further reduced |
| 0.2% Glycerol (in place of glucose) | Trailing growth is completely inhibited |
Adapted from studies on the trailing effect of this compound.[7]
Key Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines with modifications to address potential inconsistencies with this compound.
-
Media Preparation:
-
Standard Medium: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS.
-
Modified Media (for trailing effect):
-
Prepare RPMI 1640 with a reduced glucose concentration (e.g., 0.1%).
-
Prepare RPMI 1640 with 0.2% glycerol as the sole carbon source.
-
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in sterile water.
-
Perform serial two-fold dilutions in the chosen medium in a 96-well microtiter plate.
-
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the density to achieve a final inoculum of approximately 1 x 10³ cells/mL in the microtiter plate wells.
-
-
Incubation:
-
Incubate the plates at 35°C.
-
Read the results visually or with a spectrophotometer after 24 and 48 hours (for Candida) or 72 hours (for Cryptococcus).
-
-
Endpoint Determination:
-
The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity compared to the growth control well.
-
If using Alamar blue, the MIC is the lowest concentration where the color remains blue or turns purple after 24 hours of incubation.
-
Protocol 2: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the effect of this compound on mitochondrial health.
-
Cell Preparation:
-
Culture yeast cells to the mid-logarithmic phase in an appropriate medium.
-
Harvest and wash the cells, then resuspend them in fresh medium to a density of approximately 1 x 10⁶ cells/mL.
-
-
Treatment:
-
Expose the cells to various concentrations of this compound for a defined period (e.g., 24 hours).
-
Include a positive control for mitochondrial depolarization, such as Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) at a final concentration of 2.5 µM.[1]
-
Include an untreated control.
-
-
Staining:
-
Add a mitochondrial-specific fluorescent dye, such as MitoTracker Red CMXRos (final concentration of 20 nM), to the cell suspensions.[1]
-
Incubate in the dark for 15-30 minutes at the appropriate temperature for the yeast species.
-
-
Analysis:
-
Analyze the cells using fluorescence microscopy or flow cytometry.
-
A decrease in fluorescence intensity in this compound-treated cells compared to the untreated control indicates a collapse of the mitochondrial membrane potential.
-
Signaling Pathway and Logical Relationships
Diagram: this compound Mechanism of Action
Caption: Mechanism of action of this compound in fungal cells.
Diagram: Carbon Source and Trailing Effect Relationship
Caption: Influence of carbon source on this compound's in vitro activity.
References
- 1. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Novel Arylamidine this compound Selectively Disrupts Yeast Mitochondrial Function by Inhibiting Respiratory Chain Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel arylamidine, is transported into Candida albicans by a high-affinity spermine and spermidine carrier regulated by Agp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips | Fungal Diseases | CDC [cdc.gov]
- 9. Frontiers | ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 [frontiersin.org]
- 10. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PMC [pmc.ncbi.nlm.nih.gov]
improving T-2307 stability in experimental conditions
Welcome to the Technical Support Center for T-2307 (also known as ATI-2307). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Troubleshooting Guides & FAQs
This section provides answers to specific questions regarding the stability and handling of this compound.
1. Stock Solution Preparation and Storage
-
Question: How should I prepare and store my this compound stock solution?
-
Answer: this compound stock solutions can be prepared in sterile water or dimethyl sulfoxide (DMSO).[1][2] One study mentions preparing a 50 mg/mL stock solution in DMSO and adjusting the pH to 3 with HCl, suggesting that this compound is stable in acidic conditions.[3] For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.
-
-
Question: My this compound stock solution has been stored for longer than the recommended period. Can I still use it?
-
Answer: It is not recommended to use stock solutions beyond their validated stability period. To ensure the integrity of your experiments, it is best to prepare a fresh stock solution. If you must use an older stock, it is highly advisable to perform a quality control check, such as measuring its activity in a sensitive and validated assay, before proceeding with critical experiments.
-
2. Working Solution Stability
-
Question: How stable is this compound in my experimental buffer or cell culture medium?
-
Answer: There is limited direct data on the stability of this compound in various aqueous buffers and cell culture media. However, data from the structurally similar aromatic diamidine, pentamidine, can provide some guidance. Pentamidine solutions are reportedly stable for up to 48 hours at room temperature when protected from light. Diluted solutions of pentamidine in 5% dextrose or 0.9% sodium chloride are stable for at least 24 hours at room temperature. Given that one protocol for a this compound stock solution involves adjusting the pH to 3, it is possible that this compound is more stable in acidic to neutral pH ranges.[3] However, the stability of this compound was not found to be attenuated when the pH of the medium was lowered to 5.4 in one study.[4] It is recommended to empirically test the stability of this compound in your specific experimental buffer or medium if the experiment extends beyond a few hours.
-
-
Question: I am observing inconsistent results in my multi-day experiments. Could this compound be degrading?
-
Answer: Yes, inconsistent results in longer-term experiments could be due to the degradation of this compound in your working solution. It is advisable to prepare fresh working solutions daily from a frozen stock. If your experimental design requires prolonged incubation, consider assessing the stability of this compound under your specific conditions (e.g., temperature, pH, light exposure) using an analytical method like HPLC or by confirming its biological activity at different time points.
-
3. Handling and Environmental Factors
-
Question: Is this compound sensitive to light?
-
Answer: While there is no specific data on the photostability of this compound, aromatic diamidines as a class can be sensitive to light. For the related compound pentamidine, it is recommended to protect solutions from light. As a general precaution, it is advisable to minimize the exposure of this compound solutions to direct light by using amber tubes or covering containers with aluminum foil.
-
-
Question: Can this compound adsorb to plastic labware?
-
Answer: Adsorption to plastic surfaces can be a concern for many small molecules. While there is no specific data for this compound, it is a possibility. To minimize potential loss of compound due to adsorption, especially at low concentrations, consider using low-retention plasticware or glass vials where compatible with your experimental setup.
-
Quantitative Data Summary
The following tables summarize the available quantitative data on the stability of this compound and the related compound, pentamidine.
Table 1: this compound Stock Solution Stability
| Solvent | Concentration | Storage Temperature | Stability Period |
| DMSO | Not specified | -80°C | Up to 6 months |
| DMSO | Not specified | -20°C | Up to 1 month |
Table 2: Pentamidine Solution Stability (as a reference for this compound)
| Solvent/Diluent | Concentration | Storage Temperature | Stability Period | Special Conditions |
| Sterile Water (reconstituted) | Not specified | Room Temperature | Up to 48 hours | Protect from light |
| 5% Dextrose | 1-2.5 mg/mL | Room Temperature | At least 24 hours | N/A |
| 0.9% Sodium Chloride | 1-2.5 mg/mL | Room Temperature | At least 24 hours | N/A |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, anhydrous
-
Sterile, low-retention microcentrifuge tubes or glass vials
-
Calibrated precision balance
-
Vortex mixer
-
Optional: 1N HCl for pH adjustment
-
-
Procedure:
-
Tare a sterile, pre-weighed microcentrifuge tube or glass vial on a calibrated balance.
-
Carefully weigh the desired amount of this compound powder into the container.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).[3]
-
Cap the container securely and vortex until the this compound is completely dissolved.
-
Optional: If acidic conditions are desired, the pH of the stock solution can be adjusted to 3 with 1N HCl.[3]
-
Aliquot the stock solution into smaller volumes in sterile, low-retention tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Assessment of this compound Working Solution Stability
This protocol provides a general framework for assessing the stability of this compound in a specific experimental buffer.
-
Materials:
-
This compound stock solution
-
Experimental buffer or cell culture medium of interest
-
Sterile tubes or plates for incubation
-
Incubator set to the experimental temperature
-
Analytical method for quantifying this compound (e.g., HPLC-UV) or a validated bioassay.
-
-
Procedure:
-
Prepare a fresh working solution of this compound in the experimental buffer at the desired final concentration.
-
Immediately after preparation (Time 0), take a sample and analyze the concentration of this compound using a validated analytical method or assess its biological activity.
-
Incubate the remaining working solution under the desired experimental conditions (e.g., 37°C, protected from light).
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional samples from the incubated solution.
-
Analyze the concentration or activity of this compound in these samples.
-
Plot the concentration or activity of this compound as a function of time to determine its stability profile under your experimental conditions. A loss of more than 10% of the initial concentration is often considered significant degradation.
-
Visualizations
Caption: Mechanism of action of this compound in fungal cells.
Caption: Workflow for assessing this compound stability.
Caption: Troubleshooting inconsistent results with this compound.
References
- 1. Frontiers | ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 [frontiersin.org]
- 2. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Shows Efficacy in a Murine Model of Candida glabrata Infection despite In Vitro Trailing Growth Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-2307 and Trailing Growth in MIC Assays
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the investigational antifungal agent T-2307. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the phenomenon of trailing growth observed in Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational aromatic diamidine antifungal agent with broad-spectrum activity against various clinically significant fungi, including Candida and Cryptococcus species.[1][2] Its novel mechanism of action involves the selective disruption of the fungal mitochondrial membrane potential.[1][2][3] this compound is taken up by yeast cells via a specific polyamine transporter and accumulates in the mitochondria, where it inhibits respiratory chain complexes, leading to a decrease in intracellular ATP levels and ultimately inhibiting fungal growth.[4][5]
Q2: What is the "trailing growth effect" observed in MIC assays?
A2: The trailing growth effect, also known as the trailing phenomenon, is the partial or reduced inhibition of fungal growth over an extended range of drug concentrations above the MIC.[1][6] Visually, in a broth microdilution assay, this appears as persistent, albeit reduced, turbidity in wells with drug concentrations that are higher than the concentration that causes a prominent reduction in growth. This can make determining a precise MIC endpoint challenging.[6][7] This phenomenon is not unique to this compound and has been observed with other antifungal agents like azoles and echinocandins.[8][9][10]
Q3: Why does this compound cause trailing growth?
A3: The trailing growth observed with this compound is linked to its mechanism of action targeting mitochondrial function. The effect is particularly influenced by the carbon source available to the fungus in the growth medium.[1][6] Studies have shown that the trailing effect is more pronounced in media with higher concentrations of glucose. When fungi can rely on fermentative metabolism (using glucose), they may exhibit residual growth even when their mitochondrial respiration is inhibited by this compound. Conversely, in the presence of non-fermentable carbon sources like glycerol, where mitochondrial function is essential for growth, the trailing effect is significantly reduced or absent.[1][6][11]
Q4: Is the trailing growth observed with this compound indicative of drug resistance?
A4: Not necessarily. The trailing effect does not always correlate with clinical resistance.[9] In fact, studies with this compound have demonstrated in vivo efficacy in animal models of infection caused by fungal isolates that exhibit significant trailing growth in vitro.[6][7][11] However, it is crucial to use standardized and appropriate testing methods to ensure accurate MIC determination and avoid misinterpretation.
Troubleshooting Guide for Trailing Growth in this compound MIC Assays
If you are encountering trailing growth in your this compound MIC assays, consider the following troubleshooting strategies:
Modification of Growth Medium
The composition of the testing medium, particularly the carbon source, can significantly impact the trailing effect.
-
Reduce Glucose Concentration: Lowering the glucose concentration in the RPMI 1640 medium to 0.1% or less has been shown to attenuate trailing growth for some isolates, such as Candida glabrata.[6][11]
-
Substitute Carbon Source: Replacing glucose with a non-fermentable carbon source like glycerol can completely inhibit trailing growth.[1][6][11]
Alternative Endpoint Reading Methods
Visual determination of the MIC endpoint can be subjective in the presence of trailing. Alternative methods can provide a more objective endpoint.
-
Use of a Metabolic Indicator: Incorporating a colorimetric indicator, such as Alamar blue, into the assay can facilitate a clearer MIC endpoint determination. The MIC is read as the lowest drug concentration that prevents the color change of the indicator. For this compound, a 24-hour incubation period is recommended when using Alamar blue, as longer incubations may lead to a color change in all wells.[6][11][12]
-
Spectrophotometric Reading: Instead of visual inspection, reading the optical density (OD) of the microplate wells with a spectrophotometer can provide a quantitative measure of growth inhibition. The MIC can be defined as the concentration that causes a specific percentage of growth inhibition (e.g., ≥50%) compared to the growth control.
Standardization of Inoculum and Incubation
Adherence to standardized protocols is critical for reproducible results.
-
Inoculum Preparation: Ensure the final inoculum concentration is prepared according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14]
-
Incubation Time: While 48-hour readings are standard for some antifungals, trailing can become more pronounced with longer incubation.[15] For this compound, especially when using modified methods, a 24-hour reading may provide a more accurate MIC.[6][12]
Data Presentation
Table 1: In Vitro Activity of this compound against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Key Observations | Reference |
| Candida species | 0.00025 - 0.0078 | Potent activity, including against azole-resistant strains. | [16] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | Effective against this encapsulated yeast. | [16] |
| Aspergillus species | 0.0156 - 4 | Activity observed, though complete inhibition may require higher concentrations. | [1] |
| Candida glabrata | (Varies) | Prone to exhibiting trailing growth in standard media. | [6][7] |
Table 2: Effect of Medium Composition on this compound MIC for Candida glabrata
| Medium | MIC (µg/mL) at 48h | Trailing Growth | Reference |
| RPMI + 0.2% Glucose (Standard CLSI) | Difficult to determine | Significant | [6][11] |
| RPMI + 0.1% Glucose | Attenuated | Reduced | [6][11] |
| RPMI + Glycerol | Clear endpoint | Absent | [1][6][11] |
| RPMI + 0.2% Glucose + Alamar Blue (24h) | Clear endpoint | Not applicable (colorimetric) | [6][12] |
Experimental Protocols
CLSI Broth Microdilution MIC Assay (M27-A2 Reference Method)
This protocol is a standard method for antifungal susceptibility testing of yeasts.
-
Medium Preparation: Prepare RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS buffer.
-
Drug Dilution: Perform serial twofold dilutions of this compound in the microdilution plates.
-
Inoculum Preparation: Prepare a standardized inoculum from a 24-hour culture grown on Sabouraud dextrose agar to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Inoculation: Inoculate the microdilution plates with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of this compound that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.
Modified Broth Microdilution Assay to Mitigate Trailing
-
Medium Modification: Prepare RPMI 1640 medium as described above, but modify the carbon source by either reducing the glucose concentration to 0.1% or replacing glucose with 0.2% glycerol.
-
Follow Steps 2-5 from the standard CLSI protocol.
-
Endpoint Reading: Visually determine the MIC at 24 and 48 hours. A clearer endpoint with reduced trailing is expected.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the fungal cell.
References
- 1. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential | MDPI [mdpi.com]
- 2. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound Shows Efficacy in a Murine Model of Candida glabrata Infection despite In Vitro Trailing Growth Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relative Frequency of Paradoxical Growth and Trailing Effect with Caspofungin, Micafungin, Anidulafungin, and the Novel Echinocandin Rezafungin against Candida Species [mdpi.com]
- 9. Trailing or Paradoxical Growth of Candida albicans When Exposed to Caspofungin Is Not Associated with Microsatellite Genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. journals.asm.org [journals.asm.org]
- 13. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EUCAST: MIC Determination [eucast.org]
- 15. Interpretation of Trailing Endpoints in Antifungal Susceptibility Testing by the National Committee for Clinical Laboratory Standards Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of T-2307 Delivery in Animal Models
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers and drug development professionals working with the investigational antifungal agent T-2307 in animal models.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during the in vivo administration and evaluation of this compound.
| Question | Answer |
| Why am I observing inconsistent therapeutic efficacy in my mouse model of disseminated candidiasis? | Several factors can contribute to variability. Ensure strict standardization of your protocol, including the age, sex, and immune status of the mice. The inoculum preparation is critical; ensure a consistent fungal cell count and viability in each experiment. Verify the correct dosage and administration of this compound, as suboptimal doses may lead to inconsistent results.[1][2] Finally, consider the timing of treatment initiation post-infection, as this can significantly impact outcomes.[3][4] |
| I am having difficulty preparing this compound for subcutaneous injection. What is the recommended vehicle? | While specific formulation details for commercial-grade this compound are not publicly available, most preclinical studies utilize sterile saline for subcutaneous administration.[3] It is crucial to ensure the compound is fully dissolved to prevent injection site reactions and ensure accurate dosing. If solubility is an issue, consider sterile water or a small percentage of a biocompatible solvent, though validation of its non-interference with the experimental outcome is necessary. |
| Are there established protocols for oral or topical administration of this compound in animal models? | Currently, published research on the in vivo efficacy of this compound has primarily focused on parenteral routes, such as subcutaneous and intravenous injections.[2][3] There is a lack of available data on the oral bioavailability or topical efficacy of this compound in animal models of fungal infections. Researchers interested in these routes would need to undertake formulation development and pharmacokinetic studies to ensure adequate drug delivery and absorption. |
| What are the expected outcomes when using this compound in an immunocompromised versus an immunocompetent mouse model? | This compound has demonstrated efficacy in both neutropenic (immunocompromised) and immunocompetent murine models.[5][6] In neutropenic models, the antifungal activity of this compound is the primary driver of efficacy. In immunocompetent models, the therapeutic effect is a combination of the drug's activity and the host's immune response. Therefore, you may observe a more rapid and complete clearance of the fungal infection in immunocompetent animals. |
| How can I assess the fungal burden in tissues after this compound treatment? | The standard method for quantifying fungal burden is to harvest the target organs (e.g., kidneys, brain, lungs), homogenize the tissue in sterile saline, and perform serial dilutions for colony-forming unit (CFU) plating on appropriate agar plates (e.g., Sabouraud Dextrose Agar).[1][2][4] This allows for a quantitative comparison of the fungal load between treated and control groups. |
| Is there evidence of this compound being effective against drug-resistant fungal strains in animal models? | Yes, in vivo studies have shown that this compound is effective against fungal strains that are resistant to other classes of antifungals, such as echinocandins.[2] For example, this compound demonstrated significant reductions in fungal burden in mice infected with echinocandin-resistant Candida glabrata.[2] |
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound administered subcutaneously in various murine models of fungal infections.
Table 1: Efficacy of this compound in a Murine Model of Disseminated Candidiasis (C. albicans)
| This compound Dose (mg/kg/day) | Survival Rate at Study Endpoint | Reference |
| 0.02 | 100% | [5][6] |
| ED50 (mg/kg) | 0.00755 | [3] |
Table 2: Efficacy of this compound in a Murine Model of Systemic Cryptococcosis (C. neoformans)
| This compound Dose (mg/kg/day) | Survival Rate | Reference |
| 0.1 | 60% | [5] |
| 0.3 | 70% | [5] |
| 1 | 100% | [5] |
| ED50 (mg/kg) | 0.117 | [3] |
Table 3: Efficacy of this compound in a Murine Model of Disseminated Aspergillosis (A. fumigatus)
| This compound Dose (mg/kg/day) | Survival Rate | Reference |
| 1 | 90% | [6] |
| 3 | 100% | [6] |
| ED50 (mg/kg) | 0.391 | [3] |
Experimental Protocols
Detailed Methodology for Subcutaneous this compound Administration in a Murine Model of Disseminated Candidiasis
This protocol is a synthesized methodology based on common practices in published studies.[1][2][3]
1. Animal Model:
- Species: Male ICR or Swiss Webster mice.
- Age: 4-6 weeks.
- Immunostatus: For a neutropenic model, administer cyclophosphamide intraperitoneally prior to infection.
2. Inoculum Preparation:
- Culture Candida albicans on Sabouraud Dextrose Agar (SDA) at 35°C.
- Harvest yeast cells and wash with sterile saline.
- Adjust the cell suspension to the desired concentration (e.g., 1.5 x 10^5 CFU/mL) using a hemocytometer.
- The final challenge dose is typically administered in a 0.2 mL volume via the lateral tail vein.
3. This compound Preparation and Administration:
- Dissolve this compound in sterile saline to the desired concentration.
- Administer the prepared this compound solution subcutaneously in the dorsal region (scruff) of the mouse.
- Treatment typically begins 2 hours post-infection and continues once daily for a specified duration (e.g., 7 days).
4. Efficacy Assessment:
- Survival: Monitor the mice daily and record mortality.
- Fungal Burden:
- At the study endpoint, euthanize the mice.
- Aseptically remove the kidneys and other target organs.
- Homogenize each organ in a fixed volume of sterile saline.
- Perform serial dilutions of the homogenate and plate on SDA.
- Incubate the plates and count the colony-forming units (CFUs) to determine the fungal load per gram of tissue.
5. Control Groups:
- Vehicle control: Administer sterile saline subcutaneously.
- Positive control: Administer a standard-of-care antifungal agent (e.g., micafungin or amphotericin B).
Visualizations
Signaling Pathway of this compound's Mechanism of Action
References
- 1. This compound shows efficacy in a murine model of Candida glabrata infection despite in vitro trailing growth phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: T-2307 Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of T-2307. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound and other arylamidines?
A1: The synthesis of arylamidines like this compound typically involves multi-step reactions that can present several challenges. These include ensuring the complete conversion of starting materials, preventing the formation of side-products, and managing reaction conditions to achieve desired yields and purity. Common issues include incomplete reactions, difficulty in removing catalysts, and the formation of closely related impurities that are challenging to separate.
Q2: What are the most common impurities encountered during this compound synthesis?
A2: While specific impurities for this compound are not publicly disclosed, common impurities in arylamidine synthesis can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, in syntheses involving the reaction of a nitrile with an amine, common byproducts can include hydrolyzed nitriles (amides) or unreacted amine starting materials. If a palladium catalyst is used, trace metal contamination can also be a concern.
Q3: What purification techniques are most effective for this compound?
A3: Purification of aromatic diamidines like this compound often requires chromatographic methods due to the polar nature of the compounds and the potential for closely related impurities. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful technique for achieving high purity. Ion-exchange chromatography can also be effective, taking advantage of the basic nature of the amidine groups.
Q4: How can I improve the yield and purity of my this compound synthesis?
A4: Optimizing reaction conditions is key to improving both yield and purity. This includes careful control of temperature, reaction time, stoichiometry of reactants, and catalyst loading. A design of experiments (DoE) approach can be systematically used to identify the optimal conditions. Post-synthesis, a multi-step purification strategy, potentially combining crystallization and chromatography, may be necessary to achieve high purity.
Troubleshooting Guides
Problem 1: Low Yield of Crude this compound
Low yields in the synthesis of arylamidines can stem from several factors, from incomplete reactions to product degradation. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time. - Increase reaction temperature. - Increase the stoichiometry of a key reactant. |
| Catalyst Inactivity | - Use fresh catalyst. - Ensure the reaction is performed under an inert atmosphere if the catalyst is air-sensitive. |
| Product Degradation | - Lower the reaction temperature. - Reduce the reaction time. - Analyze for degradation products to understand the mechanism. |
| Suboptimal Solvent | - Screen a variety of solvents with different polarities and boiling points. |
Problem 2: Poor Purity of Crude this compound
Achieving high purity is critical for downstream applications. The presence of multiple impurities can complicate the purification process.
| Potential Cause | Suggested Solution |
| Presence of Unreacted Starting Materials | - Optimize reaction stoichiometry. - Increase reaction time or temperature to drive the reaction to completion. |
| Formation of Side Products | - Modify reaction conditions (e.g., lower temperature) to disfavor side reactions. - Investigate alternative synthetic routes with higher selectivity. |
| Catalyst Residue | - Employ a post-reaction workup step to remove the catalyst (e.g., filtration through celite, or a specific scavenger resin). |
| Complex Impurity Profile | - Utilize orthogonal purification techniques (e.g., reversed-phase HPLC followed by ion-exchange chromatography). |
Experimental Protocols
While the specific synthesis protocol for this compound is proprietary, a general method for the synthesis of arylamidines is the Pinner reaction. Below is a representative protocol.
Generalized Arylamidine Synthesis (Pinner Reaction)
-
Imidate Formation: A nitrile is reacted with an alcohol in the presence of a strong acid (e.g., HCl) to form an imidate salt.
-
Methodology: Dissolve the starting aryl nitrile in an anhydrous alcohol (e.g., ethanol). Bubble dry HCl gas through the solution at 0°C until saturation. Allow the reaction to proceed at room temperature for 12-24 hours. The imidate salt typically precipitates and can be collected by filtration.
-
-
Ammonolysis/Aminolysis: The isolated imidate salt is then reacted with ammonia or a primary/secondary amine to form the corresponding amidine.
-
Methodology: Suspend the imidate salt in an anhydrous solvent (e.g., ethanol). Add a solution of ammonia or the desired amine in the same solvent. Stir the reaction at room temperature for 2-6 hours. The product amidine hydrochloride can then be isolated.
-
Visualizations
Below are diagrams illustrating a generalized experimental workflow for arylamidine synthesis and a troubleshooting decision tree for low product purity.
T-2307 Resistance Mechanism Investigation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for investigating potential resistance mechanisms to the novel antifungal agent T-2307. The information is presented in a question-and-answer format to directly address experimental challenges and inquiries.
Frequently Asked Questions (FAQs)
Q1: My fungal isolates are showing reduced susceptibility to this compound. What are the primary potential resistance mechanisms?
A1: Based on current research, the most likely resistance mechanisms to this compound fall into two main categories:
-
Impaired Drug Uptake: this compound is actively transported into fungal cells via polyamine transporters.[1][2][3] Mutations in the genes encoding these transporters can significantly reduce drug accumulation, leading to a high level of resistance.[1] In Saccharomyces cerevisiae, deletion of the HOL1 gene, which encodes a high-affinity polyamine transporter, has been shown to increase the minimal inhibitory concentration (MIC) of this compound by 1,000-fold.[1]
-
Target Modification: While not yet specifically demonstrated for this compound, mutations in the drug's target can be a common resistance mechanism for antifungals. As this compound disrupts the mitochondrial membrane potential, potential target alterations could involve proteins within the mitochondrial respiratory chain complexes.[4][5]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, is a well-established mechanism of resistance to various antifungal drugs.[6][7][8] While not yet directly proven for this compound, it is a plausible mechanism that warrants investigation.
Q2: How can I determine if reduced uptake is the cause of resistance in my isolates?
A2: You can investigate reduced uptake by performing a competitive substrate assay or by sequencing the genes encoding putative polyamine transporters. Co-incubation of your fungal isolates with this compound and an excess of its natural substrates, spermine or spermidine, should lead to a decrease in this compound's antifungal activity if uptake is mediated by a shared transporter.[3] Furthermore, sequencing the orthologs of the S. cerevisiae HOL1 gene in your resistant isolates may reveal mutations responsible for impaired transporter function.[1]
Q3: What experimental approaches can I use to investigate the role of efflux pumps in this compound resistance?
A3: To assess the involvement of efflux pumps, you can perform the following experiments:
-
Rhodamine 6G Efflux Assay: This assay measures the activity of efflux pumps by monitoring the extrusion of the fluorescent substrate Rhodamine 6G. Increased efflux in resistant strains compared to susceptible strains would suggest the involvement of this resistance mechanism.
-
Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the transcript levels of genes encoding known efflux pumps (e.g., CDR1, CDR2, MDR1). Upregulation of these genes in resistant isolates would be indicative of their contribution to the resistance phenotype.[9][10]
-
Checkerboard Assay with Efflux Pump Inhibitors: Perform a checkerboard assay combining this compound with known efflux pump inhibitors. A synergistic effect, where the MIC of this compound is significantly reduced in the presence of the inhibitor, would strongly suggest the involvement of efflux pumps.
Q4: Are there any known mutations that confer resistance to this compound?
A4: A study using SATAY-based chemogenomic screening in Saccharomyces cerevisiae identified that deletion of the HOL1 gene, a high-affinity polyamine transporter, confers strong resistance to ATI-2307 (the same compound as this compound).[1] The same study also noted that deletions of PTK2 and SKY1 genes lead to resistance.[1] Researchers should consider investigating orthologs of these genes in their fungal species of interest.
Troubleshooting Guides
Problem: Inconsistent MIC values for this compound.
| Possible Cause | Troubleshooting Step |
| Media Composition | Ensure consistent media composition, particularly the carbon source, as the susceptibility of some fungi to this compound can be influenced by the metabolic state of the cell.[11] |
| Inoculum Preparation | Standardize the inoculum preparation method and ensure a consistent final cell density in your assays. |
| Incubation Time and Temperature | Adhere strictly to the recommended incubation time and temperature for your specific fungal species. |
Problem: No significant difference in efflux pump gene expression between susceptible and resistant isolates.
| Possible Cause | Troubleshooting Step |
| Alternative Resistance Mechanism | The primary resistance mechanism may not be related to efflux pumps. Focus on investigating impaired uptake or target modification. |
| Post-Transcriptional Regulation | Efflux pump activity can be regulated at the post-transcriptional level. Perform a direct functional assay, such as the Rhodamine 6G efflux assay, to assess pump activity. |
| Timing of Gene Expression Analysis | Analyze gene expression at different time points after this compound exposure, as the upregulation of efflux pump genes may be transient. |
Quantitative Data Summary
Table 1: Impact of HOL1 Deletion on this compound MIC in S. cerevisiae
| Strain | Genotype | This compound MIC (µg/mL) | Fold Change | Reference |
| Wild-Type | HOL1 | 0.001 | - | [1] |
| Deletion Mutant | hol1Δ | 1 | 1000 | [1] |
Experimental Protocols
Protocol 1: Competitive Substrate Assay for this compound Uptake
-
Prepare Fungal Cell Suspension: Grow the fungal isolate to mid-log phase and prepare a standardized cell suspension in a suitable buffer.
-
Set up Assay Conditions: In a microtiter plate, set up wells containing the fungal suspension with a sub-inhibitory concentration of this compound.
-
Add Competitive Substrates: To different wells, add increasing concentrations of spermine or spermidine. Include a control with no added substrate.
-
Incubation: Incubate the plate under appropriate growth conditions.
-
Measure Growth: Determine fungal growth (e.g., by measuring optical density at 600 nm).
-
Analysis: A significant increase in fungal growth in the presence of spermine or spermidine compared to the control indicates competitive inhibition of this compound uptake.
Protocol 2: Rhodamine 6G Efflux Assay
-
Cell Loading: Incubate fungal cells with Rhodamine 6G to allow for its uptake.
-
Washing: Wash the cells to remove extracellular Rhodamine 6G.
-
Initiate Efflux: Resuspend the cells in a glucose-containing buffer to energize the efflux pumps and monitor the fluorescence of the supernatant over time.
-
Data Acquisition: Measure the fluorescence of the supernatant at regular intervals using a fluorometer.
-
Analysis: Compare the rate of Rhodamine 6G efflux between susceptible and resistant isolates. An increased rate in resistant isolates is indicative of higher efflux pump activity.
Visualizations
Caption: this compound uptake and primary resistance mechanism.
Caption: Putative resistance mechanisms to this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. biorxiv.org [biorxiv.org]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound, a novel arylamidine, is transported into Candida albicans by a high-affinity spermine and spermidine carrier regulated by Agp2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Uncovering the role of mitochondrial genome in pathogenicity and drug resistance in pathogenic fungi [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Mitochondria and Fungal Pathogenesis: Drug Tolerance, Virulence, and Potential for Antifungal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic Mutations Conferring Resistance to Candida albicans to Antifungal drugs: A Global Perspective and Regional Implications [infectiologyjournal.com]
- 10. Regulation of Efflux Pump Expression and Drug Resistance by the Transcription Factors Mrr1, Upc2, and Cap1 in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
adjusting T-2307 experimental parameters for different fungal species
Welcome to the technical support center for the novel arylamidine antifungal agent, T-2307. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing experimental parameters for this compound across various fungal species. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented for easy comparison.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound selectively disrupts mitochondrial function in fungal cells. It achieves this by inhibiting respiratory chain complexes III and IV, which leads to a collapse of the mitochondrial membrane potential and subsequent depletion of intracellular ATP.[1][2][3][4] This targeted action on fungal mitochondria contributes to its selective toxicity against fungi over mammalian cells.[2][5]
Q2: Against which fungal species is this compound most effective?
A2: this compound demonstrates broad-spectrum antifungal activity against a variety of clinically significant pathogens.[6][7][8] It is particularly potent against Candida species (including fluconazole-resistant strains), Cryptococcus neoformans, and Aspergillus species.[6][7][8][9][10]
Q3: Is this compound fungicidal or fungistatic?
A3: The activity of this compound can be either fungicidal or fungistatic depending on the fungal species. For example, it exhibits fungicidal activity against Candida guilliermondii, Candida krusei, Cryptococcus neoformans, Aspergillus nidulans, and Aspergillus niger.[6] Against other species like Candida albicans, Candida glabrata, and Saccharomyces cerevisiae, its action is primarily fungistatic, as indicated by a significant difference between its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[6]
Q4: How does this compound enter fungal cells?
A4: this compound is actively transported into yeast cells, such as Candida albicans, through high-affinity spermine and spermidine transporters.[3][11] This active uptake mechanism leads to a significant accumulation of the compound within the fungal cell, estimated to be around 5,000-fold higher than the extracellular concentration.[2][9]
Troubleshooting Guide
Problem 1: Difficulty in determining the Minimum Inhibitory Concentration (MIC) for Candida glabrata due to the "trailing growth" phenomenon.
-
Explanation: The trailing growth phenomenon is characterized by partial inhibition of fungal growth over a wide range of drug concentrations, making it difficult to determine a clear MIC endpoint. This has been observed with C. glabrata when tested with this compound using standard Clinical and Laboratory Standards Institute (CLSI) guidelines.[12]
-
Solution:
-
Modify the carbon source in the medium: Reducing the glucose concentration in the RPMI 1640 medium from the standard 0.2% to 0.1% or lower can help to attenuate the trailing effect and provide a more distinct MIC endpoint.[12] Alternatively, using a non-fermentative carbon source like glycerol (0.2%) can also be effective.[12]
-
Utilize a colorimetric assay: Employing a viability indicator like Alamar blue can facilitate a clearer determination of the MIC. The color change provides a more objective endpoint compared to visual turbidity assessment.[12]
-
Problem 2: Inconsistent results in in vitro susceptibility testing.
-
Explanation: Variability in in vitro susceptibility results can arise from several factors, including inoculum preparation, incubation time, and the specific methodology used for MIC determination.
-
Solution:
-
Standardize Inoculum Preparation: Ensure a consistent final inoculum concentration, typically around 1 x 10³ cells/ml, as recommended by CLSI guidelines.[9][12]
-
Adhere to Recommended Incubation Times: Follow species-specific incubation times. For example, 48 hours for Candida species and S. cerevisiae, and 72 hours for C. neoformans.[9]
-
Define MIC Endpoint Criteria Clearly: The MIC for this compound is generally defined as the lowest concentration at which a prominent decrease in turbidity is observed.[6][9] This differs from some other antifungals where complete inhibition of growth is the endpoint.
-
Quantitative Data Summary
Table 1: In Vitro Activity (MIC Ranges) of this compound Against Various Fungal Species
| Fungal Species | MIC Range (µg/mL) | Reference |
| Candida species | 0.00025 - 0.0078 | [6][7][10] |
| Cryptococcus neoformans | 0.0039 - 0.0625 | [6][7][10] |
| Aspergillus species | 0.0156 - 4 | [6][7][10] |
| Cryptococcus gattii | 0.0078 - 0.0625 | [13] |
Table 2: In Vivo Efficacy (ED₅₀) of this compound in Murine Models of Systemic Infection
| Fungal Species | 50% Effective Dose (ED₅₀) (mg/kg) | Reference |
| Candida albicans | 0.00755 | [6][7] |
| Cryptococcus neoformans | 0.117 | [6][7] |
| Aspergillus fumigatus | 0.391 | [6][7] |
Experimental Protocols
1. Broth Microdilution MIC Assay (Adapted from CLSI M38-A and M27-A Standards)
-
Medium Preparation: Prepare RPMI 1640 medium buffered to pH 7.0 with 0.165 M MOPS buffer.[12] For specific applications, the glucose concentration may be adjusted.[12]
-
Drug Dilution: Prepare serial two-fold dilutions of this compound in the assay medium in a 96-well microplate.
-
Inoculum Preparation: Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). Suspend the fungal cells in sterile saline or medium to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to obtain a final inoculum concentration of approximately 1 x 10³ cells/mL in the microplate wells.[9][12]
-
Incubation: Incubate the microplates at 30°C or 35°C depending on the fungal species. Incubation times are typically 48 hours for yeasts and 72 hours for Cryptococcus.[9]
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that causes a prominent decrease in turbidity as observed visually or with a microplate reader.[6][9]
2. Murine Model of Disseminated Candidiasis
-
Animal Model: Use specific-pathogen-free ICR-strain mice.[12] Induce neutropenia if required by the experimental design.
-
Infection: Prepare an inoculum of Candida albicans from an overnight culture. Infect mice intravenously via the lateral tail vein with a standardized dose of the fungal suspension (e.g., 3.0 × 10⁴ CFU/mouse).[6]
-
Drug Administration: Administer this compound subcutaneously once daily for a specified duration (e.g., 7 days), starting 2 hours post-infection.[6]
-
Endpoint Assessment: Monitor mortality daily. The 50% effective dose (ED₅₀) can be calculated based on survival rates at a predetermined time point (e.g., day 15) using the probit method.[6]
Visualizations
Caption: Mechanism of action of this compound in a fungal cell.
Caption: Troubleshooting workflow for C. glabrata MIC determination.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. journals.asm.org [journals.asm.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. biorxiv.org [biorxiv.org]
- 12. journals.asm.org [journals.asm.org]
- 13. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
T-2307 vs. Fluconazole: A Comparative Guide for the Treatment of Candida albicans Infections
In the landscape of antifungal therapeutics, the emergence of novel compounds is critical to address the growing challenge of resistance to established agents. This guide provides a detailed, data-supported comparison of T-2307, a promising investigational arylamidine, and fluconazole, a widely used triazole antifungal, for their activity against Candida albicans.
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and fluconazole lies in their distinct cellular targets and mechanisms of action.
This compound: Disrupting the Fungal Powerhouse
This compound exhibits a novel mechanism of action by selectively targeting fungal mitochondria.[1][2][3] It is actively transported into the yeast cell via specific polyamine transporters, leading to concentrations within C. albicans that are significantly higher than in the extracellular medium.[4][5] Once inside, this compound disrupts the mitochondrial membrane potential.[1][4][6][7] This disruption is achieved by inhibiting the mitochondrial respiratory chain enzyme complexes III and IV.[5][8] The ultimate consequence is a dose-dependent decrease in intracellular ATP production, leading to energy depletion and inhibition of fungal growth.[5][8] Notably, this compound shows high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a favorable safety profile.[4][5][6]
Fluconazole: Inhibiting Cell Membrane Integrity
Fluconazole, a member of the azole class, acts by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[9][10][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[9][10] By blocking ergosterol synthesis, fluconazole leads to the accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[10][11] This disrupts the membrane structure, increases its permeability, and ultimately inhibits fungal growth, exerting a fungistatic effect.[9][12]
Quantitative Data: In Vitro and In Vivo Performance
Experimental data consistently demonstrate the potent activity of this compound against C. albicans, including strains that have developed resistance to fluconazole.
In Vitro Susceptibility
This compound exhibits remarkably low Minimum Inhibitory Concentrations (MICs) against a broad range of Candida species.[13][14] Its activity is maintained against fluconazole-resistant isolates, indicating a lack of cross-resistance.[13][14][15]
| Antifungal Agent | Organism (C. albicans) | MIC Range (μg/mL) | Reference(s) |
| This compound | Fluconazole-Susceptible | 0.00025 - 0.0078 | [13] |
| Fluconazole-Resistant | 0.0005 - 0.001 | [13] | |
| Echinocandin-Resistant | Maintained Potency | [16] | |
| Fluconazole | Fluconazole-Susceptible | Varies (Typically ≤2) | [17] |
| Fluconazole-Resistant | Varies (Typically ≥8) | [18] |
In Vivo Efficacy in Murine Models
In vivo studies using murine models of disseminated candidiasis corroborate the potent in vitro activity of this compound.
| Parameter | This compound | Micafungin | Amphotericin B | Reference(s) |
| ED₅₀ (mg/kg) | 0.00755 | 0.128 | 0.0466 | [19] |
| Survival (0.02 mg/kg) | 100% | Not Reported | Not Reported | [1][19] |
| Survival vs. Echinocandin-Resistant Strain | 70-95% (at 0.75-6 mg/kg) | 15% | Not Reported | [16] |
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.
-
Inoculum Preparation: C. albicans isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. Colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: this compound and fluconazole are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.
-
Incubation: The prepared inoculum is added to each well containing the drug dilutions. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest drug concentration that causes a prominent decrease in turbidity (for this compound and fluconazole) compared to the drug-free growth control well.[13]
In Vivo Efficacy: Murine Model of Disseminated Candidiasis
-
Immunosuppression: Mice (e.g., ICR strain) are rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Infection: A suspension of C. albicans is injected intravenously via the lateral tail vein.
-
Treatment: Treatment with this compound (administered subcutaneously or intravenously) or fluconazole (administered orally or intravenously) begins at a specified time post-infection and continues for a defined period (e.g., once daily for 7 days). A control group receives a placebo.
-
Endpoint Analysis: The primary endpoints are survival, typically monitored for 21 days, and fungal burden in target organs (e.g., kidneys).[1][16] To determine fungal burden, organs are harvested, homogenized, and plated on a suitable medium to count colony-forming units (CFUs).
Conclusion
This compound represents a significant advancement in the search for new antifungal agents. Its novel mechanism of action, centered on the disruption of fungal mitochondrial function, provides a clear advantage over existing drugs like fluconazole, particularly in the context of rising azole resistance.[1][2][14] The potent in vitro and in vivo activity of this compound against both susceptible and resistant strains of C. albicans underscores its potential as a valuable future therapeutic option for invasive candidiasis.[13][15][16] Further clinical investigation is warranted to establish its safety and efficacy in human populations.
References
- 1. mdpi.com [mdpi.com]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Novel Arylamidine this compound Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Fluconazole-Resistant Vulvovaginal Candidosis: An Update on Current Management [mdpi.com]
- 19. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of T-2307 and Amphotericin B
An objective guide for researchers and drug development professionals on the performance of the investigational antifungal T-2307 versus the established polyene, Amphotericin B, supported by preclinical experimental data.
The landscape of antifungal therapeutics is continually evolving in response to the growing challenge of invasive fungal infections and the emergence of drug-resistant strains. This guide provides a detailed comparison of this compound, a novel arylamidine antifungal agent, and Amphotericin B, a long-standing polyene antibiotic used for severe systemic mycoses. The comparison focuses on their mechanisms of action, in vitro activity, and in vivo efficacy based on available preclinical data.
Mechanisms of Action: Two Distinct Antifungal Strategies
This compound and Amphotericin B employ fundamentally different mechanisms to exert their antifungal effects. Amphotericin B targets the fungal cell membrane, while this compound disrupts mitochondrial function, representing a novel approach to antifungal therapy.[1][2]
-
This compound: This investigational agent is actively transported into the yeast cell and selectively targets fungal mitochondria.[3][4] It collapses the mitochondrial membrane potential by inhibiting respiratory chain complexes III and IV.[3][4] This disruption leads to a severe depletion of cellular ATP, ultimately causing cell growth inhibition and, in some cases, fungicidal activity.[3] Notably, this compound shows high selectivity for fungal mitochondria over their mammalian counterparts, suggesting a potential for a favorable safety profile.[1][4]
-
Amphotericin B: As a member of the polyene class, Amphotericin B's primary mechanism involves binding to ergosterol, a key sterol component of the fungal cell membrane.[5][6][7] This binding leads to the formation of transmembrane channels or pores that disrupt the membrane's integrity.[5][8] The resulting leakage of essential intracellular ions, such as K+, Na+, and H+, leads to depolarization and ultimately, cell death.[5][8] While it has a higher affinity for fungal ergosterol, Amphotericin B can also bind to cholesterol in mammalian cell membranes, which is the basis for its associated toxicity, particularly nephrotoxicity.[5][8]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of an antifungal agent is typically measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. Studies show that this compound exhibits potent activity against a broad range of clinically significant yeasts and molds, with MIC values often considerably lower than those of Amphotericin B.[9][10]
Table 1: Comparative In Vitro Activity (MIC) of this compound and Amphotericin B Against Key Fungal Pathogens
| Fungal Species | No. of Isolates | This compound MIC Range (µg/mL) | Amphotericin B MIC Range (µg/mL) | Reference |
| Candida albicans | 10 | 0.0005 - 0.001 | 0.125 - 0.25 | [9] |
| Candida glabrata | 10 | 0.001 - 0.0078 | 0.25 - 1 | [9] |
| Candida krusei | 10 | 0.001 - 0.002 | 0.5 - 2 | [9] |
| Cryptococcus neoformans | 10 | 0.0039 - 0.0156 | 0.125 - 0.25 | [9] |
| Cryptococcus gattii | 15 | 0.0078 - 0.0625 | 0.125 - 0.5 | [11][12] |
| Aspergillus fumigatus | 10 | 0.0156 - 0.0625 | 0.5 - 1 | [9] |
| Aspergillus flavus | 10 | 0.0313 - 0.125 | 0.5 - 1 | [9] |
| Aspergillus niger | 10 | 0.0313 - 0.125 | 0.5 - 1 | [9] |
Data compiled from preclinical studies. MIC ranges can vary based on specific strains and testing conditions.
Notably, this compound has demonstrated potent activity against isolates that are resistant to other antifungal classes, such as fluconazole-resistant Candida species.[9][10][13]
In Vivo Efficacy in Murine Models of Systemic Infection
The therapeutic potential observed in vitro has been further investigated in vivo using murine models of disseminated fungal infections. Efficacy is often assessed by the 50% effective dose (ED₅₀), which is the dose required to achieve a therapeutic effect in 50% of the subjects. In these models, this compound has shown significant protective effects, often at much lower doses compared to Amphotericin B.[9][10]
Table 2: Comparative In Vivo Efficacy (ED₅₀) in Murine Models of Disseminated Mycoses
| Infection Model | Fungal Pathogen | This compound ED₅₀ (mg/kg/dose) | Amphotericin B ED₅₀ (mg/kg/dose) | Reference |
| Systemic Candidiasis | Candida albicans | 0.00755 | 0.0466 | [2] |
| Systemic Cryptococcosis | Cryptococcus neoformans | 0.117 | >1 (less effective) | [9][10] |
| Systemic Aspergillosis | Aspergillus fumigatus | 0.391 | 0.296 | [9][10] |
ED₅₀ values are based on survival in mouse models and were administered subcutaneously (this compound) or intravenously (Amphotericin B) in the cited studies.
The data indicates that this compound is considerably more active than Amphotericin B against systemic candidiasis and cryptococcosis in these models.[9][10] Against aspergillosis, its activity was found to be comparable to that of Amphotericin B.[9]
Experimental Protocols
The data presented in this guide are derived from studies employing standardized methodologies to ensure reproducibility and comparability.
The MIC values were predominantly determined using the broth microdilution method as described by the Clinical and Laboratory Standards Institute (CLSI) document M27-A3 (for yeasts) and M38-A2 (for filamentous fungi).[14][15][16]
-
Medium: RPMI 1640 medium buffered with MOPS to a pH of 7.0 was used for the assays.[9][17]
-
Inoculum: Fungal suspensions were prepared from fresh cultures and adjusted to a final concentration of approximately 1.1 x 10³ to 1.5 x 10³ CFU/mL.[9]
-
Incubation: Plates were incubated at 35°C for 47-48 hours.[9][17]
-
MIC Endpoint Determination: For Amphotericin B, the MIC was defined as the lowest concentration showing complete inhibition of visible growth.[9] For this compound, the MIC was defined as the lowest concentration causing a prominent (approximately 50%) decrease in turbidity compared to the drug-free growth control.[9][18]
Systemic infection models in mice were used to evaluate the therapeutic efficacy of the compounds.
-
Animal Model: Typically, immunocompetent or neutropenic ICR mice were used.[9][13]
-
Infection: Mice were infected intravenously with a lethal inoculum of the respective fungal pathogen (C. albicans, C. neoformans, or A. fumigatus).[9][19]
-
Treatment: Therapy with this compound (administered subcutaneously) or Amphotericin B (administered intravenously) was initiated shortly after infection and continued once daily for a specified period (e.g., 6-7 days).[9][19]
-
Endpoint: The primary endpoint was survival over a period of 14 to 30 days. The ED₅₀ was calculated based on the dose-response relationship observed in the survival curves.[2]
Summary and Conclusion
The available preclinical data presents this compound as a highly potent, broad-spectrum antifungal agent with a novel mechanism of action that is distinct from all currently licensed antifungals.
-
Efficacy: In vitro, this compound demonstrates significantly lower MIC values against a wide array of fungi compared to Amphotericin B. This potent activity translates to in vivo models, where it shows superior efficacy in treating experimental candidiasis and cryptococcosis and comparable efficacy against aspergillosis.[2][9]
-
Mechanism & Selectivity: this compound's targeted disruption of fungal mitochondrial function, coupled with its high selectivity for fungal over mammalian mitochondria, suggests the potential for a wider therapeutic window and improved safety profile compared to Amphotericin B, which is limited by its dose-dependent toxicity.[1][4]
While clinical data on the safety and efficacy of this compound in humans are not yet widely available, these preclinical findings are promising.[2][20] this compound represents a potential future therapeutic option, particularly for infections caused by resistant fungal strains. Further clinical investigation is required to fully delineate its role in managing invasive mycoses.
References
- 1. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Amphotericin B - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Mechanism of Action | AmBisome (amphotericin B) liposome for injection [ambisome.com]
- 8. Amphotericin B - Wikipedia [en.wikipedia.org]
- 9. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scholars.uthscsa.edu [scholars.uthscsa.edu]
T-2307: A Novel Antifungal Agent with Potent Activity Against Diverse Clinical Isolates
A comprehensive analysis of the investigational antifungal agent T-2307 (also known as ATI-2307) reveals its potent and broad-spectrum activity against a wide range of clinically relevant fungal pathogens, including strains resistant to existing therapies. This comparison guide synthesizes available preclinical data, offering researchers, scientists, and drug development professionals an objective overview of this compound's performance against other major antifungal classes.
This compound, a novel arylamidine, demonstrates a unique mechanism of action that sets it apart from current antifungal agents. It selectively targets and disrupts the mitochondrial function in yeast by causing the collapse of the mitochondrial membrane potential, ultimately leading to fungal cell death.[1][2][3] This distinct mechanism contributes to its efficacy against isolates that have developed resistance to azoles and echinocandins.[2][4][5][6]
Comparative In Vitro Activity
Extensive in vitro studies have benchmarked this compound against established antifungals such as fluconazole, voriconazole, amphotericin B, and caspofungin. The minimum inhibitory concentration (MIC), a measure of an antimicrobial's potency, has been determined for a multitude of clinical isolates. The data consistently shows that this compound exhibits significantly lower MIC values across various species of Candida, Cryptococcus, and Aspergillus.
Activity against Candida Species
This compound has demonstrated potent activity against a spectrum of Candida species, including the most common cause of candidiasis, Candida albicans, as well as notoriously difficult-to-treat species like Candida glabrata and the emerging multidrug-resistant pathogen Candida auris.[2][5][7] Notably, its effectiveness is maintained against fluconazole-resistant C. albicans and echinocandin-resistant C. glabrata isolates.[4][5][6]
| Fungal Species | This compound | Fluconazole | Voriconazole | Amphotericin B | Caspofungin | Micafungin |
| Candida spp. | ||||||
| C. albicans (azole-R) | 0.0005-0.001 | - | - | - | - | - |
| C. glabrata (echino-R) | ≤0.008-0.015 | - | - | - | 0.06-4 | - |
| C. auris | ≤0.008-0.015 | 0.5->64 | - | - | <0.015->8 | - |
| Cryptococcus spp. | ||||||
| C. neoformans | 0.0039-0.0625 | - | - | - | - | - |
| C. gattii | 0.0078-0.0625 | - | - | - | - | - |
| Aspergillus spp. | ||||||
| A. fumigatus | 0.0156-4 | - | - | - | - | - |
| All values are presented as MIC ranges in µg/mL. Data compiled from multiple sources.[1][4][5][7][8] |
Activity against Cryptococcus Species
Clinical isolates of Cryptococcus neoformans and Cryptococcus gattii have shown susceptibility to this compound, with MICs significantly lower than those of fluconazole and amphotericin B.[1][9][10] Importantly, this compound's activity is not compromised in C. neoformans isolates with high fluconazole MICs, indicating a lack of cross-resistance.[9][10]
| Fungal Species | No. of Isolates | This compound | Fluconazole | Voriconazole | Amphotericin B |
| Cryptococcus gattii | 15 | 0.0394 | >128 | 0.297 | 0.580 |
| All values are presented as geometric mean MIC in mg/L.[1] |
Activity against Filamentous Fungi
This compound has also been evaluated against filamentous fungi, demonstrating activity against Aspergillus species with an MIC range of 0.0156 to 4 µg/mL.[2][4][8] Its action against some Aspergillus species has been reported as fungicidal.[8]
Mechanism of Action and Experimental Workflows
The primary mechanism of this compound involves its selective accumulation in fungal cells and subsequent disruption of mitochondrial function. This process is initiated by the drug's uptake into the yeast cell, followed by its localization to the mitochondria, where it induces a collapse of the membrane potential. This leads to a cascade of events culminating in the depletion of cellular ATP and inhibition of fungal growth.[3][11][12]
The evaluation of this compound's antifungal activity typically follows standardized protocols from the Clinical and Laboratory Standards Institute (CLSI). The broth microdilution method is a cornerstone of this in vitro assessment.
Experimental Protocols
The in vitro antifungal activity of this compound is determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) documents M27-A3 and M27-S3 for yeasts and M38-A for filamentous fungi.[1][5][7][13]
Key Experimental Parameters:
-
Medium: RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS) is the standard medium used.[1]
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microdilution wells.[1]
-
Drug Dilutions: this compound and comparator antifungal agents are serially diluted in the test medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24 to 72 hours, depending on the fungal species being tested.[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth compared to the growth control well. For this compound and azoles, this is typically a 50% reduction in turbidity (prominent decrease). For amphotericin B, the endpoint is complete inhibition of growth.[1][8] Quality control strains, such as Candida parapsilosis ATCC 22019, are included in each assay to ensure accuracy and reproducibility.[1]
Conclusion
This compound presents a promising new avenue in the treatment of invasive fungal infections. Its novel mechanism of action translates to potent in vitro activity against a broad range of clinically important yeasts and molds, including multidrug-resistant isolates. The consistently low MIC values of this compound compared to current standard-of-care antifungals underscore its potential to address the growing challenge of antifungal resistance. Further clinical investigation is warranted to fully elucidate the therapeutic role of this investigational agent.
References
- 1. In vitro and in vivo antifungal activities of this compound, a novel arylamidine, against Cryptococcus gattii: an emerging fungal pathogen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential [mdpi.com]
- 3. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 [frontiersin.org]
- 10. ATI-2307 Exhibits Equivalent Antifungal Activity in Cryptococcus neoformans Clinical Isolates With High and Low Fluconazole IC50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of T-2307 and Echinocandins in Antifungal Therapy
An in-depth guide for researchers and drug development professionals on the mechanisms, efficacy, and experimental foundations of T-2307 and the echinocandin class of antifungals.
In the landscape of antifungal therapeutics, the emergence of novel agents with unique mechanisms of action is critical to combatting invasive fungal infections, particularly those caused by resistant strains. This guide provides a detailed comparative analysis of the investigational arylamidine, this compound, and the established echinocandin class of drugs. We delve into their distinct mechanisms of action, comparative in vitro and in vivo activities, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action: A Tale of Two Targets
This compound and echinocandins disrupt fungal viability through fundamentally different pathways. Echinocandins target the cell wall, while this compound compromises mitochondrial function.
Echinocandins: Inhibitors of Cell Wall Integrity
Echinocandins, such as caspofungin, micafungin, and anidulafungin, are semi-synthetic lipopeptides that inhibit the β-(1,3)-D-glucan synthase enzyme complex.[1][2] This enzyme is crucial for synthesizing β-(1,3)-D-glucan, a vital polymer for maintaining the structural integrity of the fungal cell wall.[1][2] By non-competitively inhibiting the Fks1p subunit of this enzyme, echinocandins disrupt cell wall biosynthesis, leading to osmotic instability and cell death.[2][3][4] This action is fungicidal against most Candida species and fungistatic against Aspergillus species.[3][5]
Figure 1. Mechanism of action of echinocandins.
This compound: A Disruptor of Mitochondrial Function
This compound, a novel arylamidine, exhibits a distinct mechanism by selectively targeting fungal mitochondria.[6][7] The drug is actively transported into yeast cells and accumulates, leading to the collapse of the mitochondrial membrane potential.[6][7][8] This disruption inhibits the mitochondrial respiratory chain, specifically complexes III and IV, which in turn depletes intracellular ATP levels and halts cell growth.[8][9] A key advantage of this compound is its selectivity for fungal mitochondria over mammalian mitochondria, suggesting a favorable safety profile.[7][8][10]
Figure 2. Mechanism of action of this compound.
Comparative In Vitro Activity
This compound has demonstrated potent and broad-spectrum in vitro activity against a range of clinically significant fungal pathogens, including strains resistant to other antifungal classes.
| Fungal Species | This compound MIC Range (µg/mL) | Micafungin MIC Range (µg/mL) | Caspofungin MIC Range (µg/mL) | Notes |
| Candida species | 0.00025 - 0.0078[11][12][13] | - | - | Potent against azole-resistant strains.[11][13] |
| C. albicans (Echinocandin-Resistant) | ≤0.008 (GM)[14] | - | 1.587 (GM)[14] | This compound maintains potency against resistant isolates. |
| C. glabrata (Echinocandin-Resistant) | 0.0083 (GM)[15][16] | - | 0.8849 (GM)[15] | This compound maintains potency against resistant isolates. |
| Cryptococcus neoformans | 0.0039 - 0.0625[11][12][13] | - | - | Echinocandins lack activity against Cryptococcus.[17] |
| Aspergillus species | 0.0156 - 4[11][12][13] | Comparable to this compound[11] | - | This compound activity is comparable to micafungin.[11] |
| MIC = Minimum Inhibitory Concentration; GM = Geometric Mean |
Comparative In Vivo Efficacy
Animal models of invasive fungal infections have corroborated the potent in vitro activity of this compound, often showing superior or comparable efficacy to echinocandins, especially against resistant strains.
| Infection Model | Pathogen | This compound Efficacy | Comparator Efficacy | Outcome |
| Disseminated Candidiasis | C. albicans | ED50: 0.00755 mg/kg[6][13] | Micafungin ED50: 0.128 mg/kg[6] | This compound was significantly more active.[6][13] |
| Disseminated Candidiasis | Echinocandin-Resistant C. albicans | 0.75-6 mg/kg doses significantly improved survival and reduced fungal burden.[18][19] | Caspofungin (10 mg/kg) was ineffective.[18][19] | This compound was effective where caspofungin failed.[14][18] |
| Disseminated Candidiasis | Echinocandin-Resistant C. glabrata | 0.75-6 mg/kg doses significantly reduced kidney fungal burden.[16] | Caspofungin (1 mg/kg) was less effective than this compound.[16] | This compound demonstrated significant in vivo efficacy.[15][16] |
| Disseminated Aspergillosis | A. fumigatus | ED50: 0.391 mg/kg[12][13] | Micafungin & Amphotericin B | Activity was comparable to comparators.[13] |
| ED50 = 50% Effective Dose |
Experimental Protocols
The data presented in this guide are based on standardized and reproducible experimental methodologies.
In Vitro Susceptibility Testing
The minimum inhibitory concentrations (MICs) are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27 for yeasts and M38 for filamentous fungi.
Figure 3. Workflow for in vitro antifungal susceptibility testing.
-
Endpoint Reading: For this compound and echinocandins against yeast, the MIC is typically defined as the concentration at which there is a prominent inhibition of growth (≥50%) compared to the drug-free control well.[6][14]
In Vivo Efficacy Models (Murine Disseminated Candidiasis)
Animal models are essential for evaluating the therapeutic potential of antifungal agents in a physiological context. A common model is the neutropenic murine model of disseminated candidiasis.
-
Immunosuppression: Mice (e.g., ICR strain) are rendered neutropenic by administering agents like cyclophosphamide.[16]
-
Infection: A standardized inoculum of the fungal pathogen (e.g., C. albicans or C. glabrata) is injected intravenously.[16]
-
Treatment: Therapy with the investigational drug (e.g., this compound subcutaneously), comparator drug (e.g., caspofungin intraperitoneally), or a vehicle control begins shortly after infection and continues for a defined period (e.g., once daily for 7 days).[16][19]
-
Endpoints: Efficacy is assessed by monitoring survival over time or by quantifying the fungal burden in target organs (typically kidneys) at the end of the study.[16][19] Fungal burden is determined by homogenizing the organs and plating serial dilutions to count colony-forming units (CFU).[16]
Summary and Future Directions
This compound and echinocandins represent two distinct and valuable classes of antifungal agents.
-
Echinocandins remain a cornerstone of therapy for invasive candidiasis due to their proven efficacy and safety, targeting the fungal cell wall. Their primary limitation is a lack of activity against certain fungi like Cryptococcus and the emergence of resistant strains.[5][17]
-
This compound presents a promising alternative with a novel mechanism of action that circumvents existing resistance pathways.[6] Its potent in vitro and in vivo activity, particularly against echinocandin-resistant Candida species, highlights its potential to address significant unmet medical needs in the treatment of invasive fungal infections.[6][14][15][16]
Further clinical development and investigation into this compound are warranted to establish its safety and efficacy in human patients. Its unique mitochondrial target not only provides a new therapeutic avenue but also reinforces the importance of exploring novel pathways in the ongoing fight against drug-resistant fungal pathogens.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinocandin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Echinocandins: the newest class of antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential | MDPI [mdpi.com]
- 7. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound causes collapse of mitochondrial membrane potential in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In vitro and in vivo antifungal activities of this compound, a novel arylamidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Novel Arylamidine this compound Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. New triazoles and echinocandins: mode of action, in vitro activity and mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The novel arylamidine this compound maintains in vitro and in vivo activity against echinocandin-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
T-2307 Demonstrates Potent Efficacy in Preclinical Models of Echinocandin-Resistant Candida glabrata Infections
A promising novel arylamidine, T-2307, shows significant activity against echinocandin-resistant strains of Candida glabrata, a challenging fungal pathogen, in both laboratory and animal models of invasive candidiasis. This comparison guide provides an objective overview of the performance of this compound against other therapeutic alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
The emergence of antifungal resistance, particularly echinocandin resistance in C. glabrata, poses a significant clinical challenge.[1][2][3][4] this compound, an investigational agent, offers a novel mechanism of action by selectively causing the collapse of the fungal mitochondrial membrane potential, a process distinct from the cell wall synthesis inhibition of echinocandins.[5][6][7] This unique mechanism allows this compound to bypass existing resistance pathways, demonstrating potent in vitro and in vivo efficacy against echinocandin-resistant C. glabrata isolates.[1][8][9]
Comparative In Vitro Susceptibility
This compound has demonstrated potent in vitro activity against a large panel of clinical C. glabrata isolates, including those resistant to echinocandins. The geometric mean Minimum Inhibitory Concentration (MIC) of this compound against echinocandin-resistant isolates was found to be remarkably low, indicating high potency.[1][8][9]
| Antifungal Agent | C. glabrata Isolates (n=42) | Echinocandin-Resistant C. glabrata Isolates (n=17) |
| Geometric Mean MIC (mg/L) | Geometric Mean MIC (mg/L) | |
| This compound | 0.0135[1][8] | 0.0083[1][8] |
| Caspofungin | 0.3773[8] | Not explicitly stated for all resistant isolates, but MICs ranged from 0.06 to 4 mg/L for the entire panel.[8] |
In Vivo Efficacy in a Murine Model of Invasive Candidiasis
In a neutropenic murine model of disseminated candidiasis caused by an echinocandin-resistant C. glabrata strain, this compound demonstrated significant in vivo efficacy. Treatment with this compound resulted in a dose-dependent reduction in fungal burden in the kidneys compared to the vehicle control.[1][9] Notably, even at the lowest tested dose, this compound showed a significant reduction in fungal load.[1] High-dose caspofungin also led to a reduction in fungal burden, though the comparative efficacy varied.[1][9]
| Treatment Group | Dosage | Mean Fungal Burden (log10 CFU/g of kidney) |
| Vehicle Control | - | 5.5 |
| This compound | 0.75 mg/kg | 3.0 |
| This compound | 1.5 mg/kg | 2.5 |
| This compound | 3 mg/kg | 2.2 |
| This compound | 6 mg/kg | 2.1 |
| Caspofungin | 1 mg/kg | 5.2 |
| Caspofungin | 10 mg/kg | 3.5 |
| Statistically significant reduction compared to the vehicle control.[1] |
Mechanism of Action of this compound
This compound's antifungal activity stems from its ability to disrupt the mitochondrial function in yeast cells.[5][6] The agent is an aromatic diamidine that selectively targets and causes the collapse of the mitochondrial membrane potential in fungi.[5][6] This leads to a depletion of cellular ATP, ultimately inhibiting fungal growth.[7] This mechanism is distinct from that of echinocandins, which inhibit the synthesis of β-(1,3)-D-glucan, a key component of the fungal cell wall.[4]
Caption: Mechanism of action of this compound in fungal cells.
Alternative Treatment Options for Echinocandin-Resistant C. glabrata
For infections caused by echinocandin-resistant C. glabrata, treatment options are limited. The current alternatives include:
-
Lipid formulations of amphotericin B: Recommended at a dosage of 3-5 mg/kg daily.[10][11]
-
Amphotericin B deoxycholate: A less preferred option due to higher toxicity, with a dosage of 0.5-1.0 mg/kg daily.[10]
For urinary tract infections specifically, other options may be considered, such as amphotericin B deoxycholate at a lower dose, flucytosine, or amphotericin B bladder irrigation.[10]
Experimental Protocols
In Vitro Susceptibility Testing
The in vitro activity of this compound and comparators was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12] A panel of 42 clinical C. glabrata isolates, including 17 echinocandin-resistant strains, were tested.[1][8] The MICs for this compound were determined after 24 hours of incubation at 35°C, with the endpoint defined as 50% growth inhibition compared to the growth control.[12] Caspofungin MICs were also determined at 50% inhibition.[12]
In Vivo Murine Model of Invasive Candidiasis
A neutropenic murine model was utilized to assess the in vivo efficacy of this compound.[1][9]
Caption: Workflow for the in vivo efficacy study of this compound.
Methodology Details:
-
Inoculum: Mice were challenged intravenously with an echinocandin-resistant C. glabrata isolate.[1][9]
-
Treatment: Therapy commenced one day post-challenge and was administered for seven days.[1] this compound was given subcutaneously once daily at doses of 0.75, 1.5, 3, or 6 mg/kg.[1][9] Caspofungin was administered intraperitoneally once daily at 1 or 10 mg/kg.[1][9] A vehicle control group was also included.[1][9]
-
Outcome Measurement: On day 8, mice were euthanized, and their kidneys were collected to determine the fungal burden by counting colony-forming units (CFU).[1][9]
References
- 1. The novel arylamidine this compound demonstrates in vitro and in vivo activity against echinocandin-resistant Candida glabrata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinocandin resistance: an emerging clinical problem? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Increasing Echinocandin Resistance in Candida glabrata: Clinical Failure Correlates With Presence of FKS Mutations and Elevated Minimum Inhibitory Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Causes Collapse of Mitochondrial Membrane Potential in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
- 11. droracle.ai [droracle.ai]
- 12. The Novel Arylamidine this compound Maintains In Vitro and In Vivo Activity against Echinocandin-Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of T-2307 and Voriconazole: A Guide for Researchers
An in-depth analysis of two potent antifungal agents, T-2307, a novel arylamidine, and voriconazole, a second-generation triazole. This guide provides a comprehensive comparison of their mechanisms of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profiles, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
In the landscape of antifungal drug development, the emergence of novel compounds with unique mechanisms of action is crucial to combat the challenges of drug resistance and to broaden the therapeutic arsenal against invasive fungal infections. This compound (also known as ATI-2307) represents a new class of antifungal agents, the arylamidines, while voriconazole is a well-established triazole. This guide offers a side-by-side comparison of these two agents to highlight their distinct characteristics and potential clinical utility.
At a Glance: this compound vs. Voriconazole
| Feature | This compound (ATI-2307) | Voriconazole |
| Drug Class | Arylamidine | Triazole |
| Mechanism of Action | Inhibition of fungal mitochondrial respiratory chain complexes III and IV, leading to the collapse of mitochondrial membrane potential.[1] | Inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, disrupting fungal cell membrane integrity. |
| Spectrum of Activity | Broad-spectrum activity against yeasts (including azole-resistant strains) and some molds.[2] | Broad-spectrum activity against yeasts and molds, including Aspergillus species. |
| Primary Route of Administration | Intravenous | Intravenous and Oral |
Mechanism of Action: A Tale of Two Targets
The fundamental difference between this compound and voriconazole lies in their cellular targets, which dictates their mode of action and potential for overcoming existing resistance mechanisms.
This compound: Disrupting Fungal Energy Production
This compound employs a novel mechanism of action by selectively targeting fungal mitochondria.[1] It inhibits the function of respiratory chain complexes III and IV, which are essential for cellular respiration and ATP production.[1] This disruption leads to a collapse of the mitochondrial membrane potential, ultimately causing fungal cell death.[1] A key advantage of this compound is its selective uptake into fungal cells via a specific transporter that is not present in mammalian cells, suggesting a favorable therapeutic window.[3]
Voriconazole: Compromising Fungal Cell Structure
Voriconazole, like other triazoles, targets the fungal cell membrane. It specifically inhibits the enzyme lanosterol 14α-demethylase, which is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By blocking its synthesis, voriconazole disrupts the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and, in some cases, cell death.
In Vitro Activity: A Comparative Analysis
Both this compound and voriconazole exhibit broad-spectrum antifungal activity, however, their potency varies against different fungal species. This compound has demonstrated particularly potent activity against Candida species, including strains resistant to fluconazole.[2]
Table 1: Comparative In Vitro Activity (MIC µg/mL) of this compound and Voriconazole against Key Fungal Pathogens
| Fungal Species | This compound (MIC Range) | This compound (MIC50) | This compound (MIC90) | Voriconazole (MIC Range) | Voriconazole (MIC50) | Voriconazole (MIC90) |
| Candida albicans | 0.00025–0.008[4] | ≤0.008[4] | ≤0.008[4] | 0.015-1 | 0.03 | 0.06 |
| Candida glabrata | 0.004–>4[4] | ≤0.008[4] | ≤0.008[4] | 0.03-16 | 0.25 | 1 |
| Candida auris | ≤0.008–0.015[4] | 0.015[4] | 0.015[4] | 0.03-0.25 | 0.06 | 0.125 |
| Cryptococcus neoformans | 0.0039–0.06[4] | 0.015[4] | 0.03[4] | 0.03-0.5 | 0.06 | 0.125 |
| Aspergillus fumigatus | 0.0156–4[2] | 0.5 | 1 | ≤0.03-2[5] | 0.25[6] | 0.5[5] |
| Aspergillus flavus | 0.125–1 | 0.25 | 0.5 | 0.06-2 | 0.5 | 1 |
| Aspergillus niger | 0.0313–1 | 0.125 | 0.25 | 0.125-2[5] | 0.25[5] | 0.5[5] |
| Aspergillus terreus | 0.5–4 | 1 | 2 | 0.125-2 | 0.25 | 0.5 |
Note: MIC values are compiled from various sources and may not be from direct head-to-head studies. The MIC endpoint for this compound in many studies was a prominent inhibition of growth, similar to azoles against yeasts.[4]
In Vivo Efficacy: Insights from Animal Models
Preclinical studies in murine models of disseminated fungal infections have demonstrated the in vivo efficacy of both this compound and voriconazole. This compound has shown potent activity in models of candidiasis, cryptococcosis, and aspergillosis.[2]
Table 2: Comparative In Vivo Efficacy of this compound and Voriconazole in Murine Models
| Infection Model | Fungal Pathogen | This compound (ED50 mg/kg) | Voriconazole (Effective Dose Range mg/kg) |
| Disseminated Candidiasis | Candida albicans | 0.00755[2] | 0.1 - 10 |
| Disseminated Cryptococcosis | Cryptococcus neoformans | 0.117[2] | 1 - 10 |
| Disseminated Aspergillosis | Aspergillus fumigatus | 0.391[2] | 5 - 20 |
Note: Data is compiled from different studies and direct comparative efficacy studies are limited.
Pharmacokinetics: A Comparative Overview
The pharmacokinetic profiles of this compound and voriconazole differ significantly, which has implications for their clinical use.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound (ATI-2307) | Voriconazole |
| Bioavailability | N/A (Intravenous) | >90% (Oral)[7][8] |
| Protein Binding | Data not readily available | ~58%[8] |
| Metabolism | Data not readily available | Hepatic (CYP2C19, CYP2C9, CYP3A4)[7] |
| Elimination Half-life | Data not readily available | ~6-9 hours (dose-dependent)[7][8] |
| Volume of Distribution (Vd) | Data not readily available | 2-4.6 L/kg[7] |
| Clearance | Data not readily available | Non-linear, dose-dependent[8] |
Note: Pharmacokinetic data for this compound in humans is not yet widely available.
Safety and Toxicology Profile
This compound: Preclinical toxicology studies are ongoing. Early data suggests a favorable safety profile with selective action against fungal mitochondria.[1] Ecotoxicity studies have indicated that this compound exhibits lower toxicity compared to some existing antifungal compounds.[9][10] Phase I clinical studies have reportedly been completed with no adverse effects, though detailed data is not yet publicly available.[1]
Voriconazole: The safety profile of voriconazole is well-characterized. Common adverse effects include visual disturbances, elevated liver enzymes, and skin reactions.[11] Serious hepatic reactions, including hepatitis and fulminant hepatic failure, have been reported.[12] Voriconazole is also associated with phototoxicity and an increased risk of squamous cell carcinoma of the skin with long-term use.[12] Central nervous system toxicity, including hallucinations and confusion, has also been observed and may be related to high plasma concentrations.[13][14]
Experimental Protocols
In Vitro Antifungal Susceptibility Testing
The in vitro activity of this compound and voriconazole is typically determined using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27-A3 for yeasts.[15][16][17][18]
Key Methodological Steps (CLSI M27-A3):
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium.[19]
-
Drug Dilution: The antifungal agents are serially diluted in the microtiter plates to achieve a range of concentrations.
-
Inoculation: The fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.
-
Incubation: The plates are incubated at 35°C for 24 to 48 hours.[19]
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.[19]
In Vivo Efficacy Murine Model of Disseminated Candidiasis
Murine models of disseminated candidiasis are commonly used to evaluate the in vivo efficacy of antifungal agents.[20][21][22][23][24]
Key Methodological Steps:
-
Animal Model: Typically, immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are used to establish a robust infection.[20]
-
Infection: A standardized inoculum of Candida albicans is injected intravenously (e.g., via the lateral tail vein).[22]
-
Treatment: Treatment with the antifungal agent is initiated at a specified time post-infection and administered for a defined period.
-
Endpoint Assessment: Efficacy is assessed by monitoring survival rates or by determining the fungal burden (colony-forming units per gram of tissue) in target organs, such as the kidneys, at the end of the treatment period.[21]
Conclusion
This compound and voriconazole represent two distinct and important classes of antifungal agents. Voriconazole is a cornerstone of therapy for many invasive fungal infections, with a well-established efficacy and safety profile. This compound, with its novel mechanism of action targeting fungal mitochondrial function, holds significant promise, particularly for the treatment of infections caused by azole-resistant strains. Its high selectivity for fungal cells suggests a potentially favorable safety profile. As more clinical data for this compound becomes available, its role in the antifungal armamentarium will become clearer. For researchers and drug developers, the contrasting profiles of these two compounds offer valuable insights into the ongoing efforts to address the challenges of invasive fungal diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Antifungal Activities of this compound, a Novel Arylamidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uptake of this compound, a novel arylamidine, in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Review of this compound, an Investigational Agent That Causes Collapse of Fungal Mitochondrial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjpath.org.my [mjpath.org.my]
- 6. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic/pharmacodynamic profile of voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and Safety of Voriconazole following Intravenous- to Oral-Dose Escalation Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Voriconazole Metabolism, Toxicity, and the Effect of Cytochrome P450 2C19 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gov.uk [gov.uk]
- 13. tandfonline.com [tandfonline.com]
- 14. Central Nervous System Toxicity of Voriconazole: Risk Factors and Threshold – A Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. researchgate.net [researchgate.net]
- 18. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 19. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 20. niaid.nih.gov [niaid.nih.gov]
- 21. Animal Models for Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Model of Disseminated Candidiasis [bio-protocol.org]
- 23. Murine model for disseminated Candidiasis [bio-protocol.org]
- 24. niaid.nih.gov [niaid.nih.gov]
Safety Operating Guide
Navigating the Disposal of T-2307: A Guide for Laboratory Professionals
Absence of specific manufacturer guidelines necessitates a cautious and compliant approach to the disposal of the investigational antifungal agent, T-2307. This guide provides essential safety and logistical information, drawing from general principles of laboratory chemical waste management and available ecotoxicity data for this compound.
Environmental Impact and Ecotoxicity of this compound
While specific disposal protocols are not published, studies on the environmental impact of this compound provide valuable data regarding its ecotoxicity. This information underscores the importance of proper disposal to mitigate potential harm to aquatic ecosystems. Improper disposal is a significant pathway for the environmental dissemination of antifungal agents[1].
Recent research has assessed the ecotoxicity of this compound against several non-target organisms.[1][2][3] The compound has been classified as "less hazardous" based on the Globally Harmonized System of Classification and Labeling of Chemicals, with effective concentrations causing a 50% response (EC50) ranging from 14.34 to 22.58 mg/L for the organisms tested.[1][2][3] Although this compound exhibits lower toxicity compared to some existing antifungal compounds, these values indicate a potential for environmental impact if released without appropriate treatment.[2]
Ecotoxicity Data for this compound
| Organism | Exposure Duration | Endpoint | EC50 (mg/L) | Reference |
| Daphnia magna (water flea) | 48 hours | Immobilization | 17.93 | [2] |
| Raphidocelis subcapitata (green algae) | 72 hours | Growth Inhibition | 14.34 | [2] |
| Aliivibrio fischeri (bacterium) | 30 minutes | Luminescence Inhibition | 22.58 | [2] |
General Protocol for the Disposal of this compound and Similar Research Compounds
The following is a generalized, step-by-step protocol for the handling and disposal of research compounds like this compound where a specific Safety Data Sheet (SDS) is unavailable. This protocol is based on standard laboratory safety practices and hazardous waste management principles.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, vials), as hazardous chemical waste.
-
Segregate this compound waste from other waste streams. Do not mix with non-hazardous trash, biological waste, or other incompatible chemical wastes.[4][5]
-
Keep halogenated and non-halogenated solvent wastes in separate containers, if applicable.
2. Containerization and Labeling:
-
Collect waste in a designated, leak-proof, and chemically compatible container. The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[6][7]
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a list of all components and their approximate concentrations.[5]
-
Indicate the date when waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory.[6]
-
Ensure the storage area is away from general traffic and incompatible materials.
-
Utilize secondary containment (e.g., a larger, unbreakable container) for liquid waste to prevent spills.[7]
4. Disposal:
-
Never dispose of this compound down the drain or in the regular trash.[6][8] Hazardous chemicals must not be poured down the drain.[6]
-
Contact your institution's EHS or equivalent department to arrange for the pickup and disposal of the hazardous waste.[6]
-
Follow all institutional procedures for waste pickup, including any specific manifest or tracking documentation.
5. Empty Containers:
-
Containers that held this compound should be managed as hazardous waste. If institutional policy allows for the disposal of "empty" containers in regular trash, they must be triple-rinsed with a suitable solvent.[9][10]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[9][10]
-
Deface or remove all labels from the empty container before its final disposal.[10]
Logical Workflow for Disposal of Investigational Compounds
The following diagram illustrates the decision-making process for the proper disposal of a research compound like this compound in the absence of specific guidelines.
Caption: Disposal workflow for investigational compounds.
By adhering to these general principles and prioritizing consultation with institutional safety experts, researchers can ensure the safe and environmentally responsible disposal of this compound and other novel chemical entities.
References
- 1. Ecotoxicity and Mutagenicity Assessment of Novel Antifungal Agents VT-1161 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecotoxicity and Mutagenicity Assessment of Novel Antifungal Agents VT-1161 and this compound [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. acs.org [acs.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
